1-Phenyl-2-amino-3,3-dimethylbutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQGAZWLJRILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874358 | |
| Record name | A-T-BUTYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67309-37-9 | |
| Record name | 1-Phenyl-2-amino-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-T-BUTYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-phenylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Pharmacological Profile and Mechanism of Action of 1-Phenyl-2-amino-3,3-dimethylbutane
[1]
Executive Summary
This compound (also known as
This guide analyzes the molecule's pharmacological profile through the lens of steric exclusion , detailing why it functions primarily as a metabolically stable scaffold and chiral auxiliary rather than a psychostimulant.[1] Its mechanism of action is defined by its ability to mimic the phenylalanine side chain while blocking enzymatic access (MAO, proteases) and transporter conformational changes.[1]
Chemical Identity & Structural Properties[1][2][3]
The molecule is an analogue of amphetamine where the
| Property | Data |
| IUPAC Name | 3,3-Dimethyl-1-phenylbutan-2-amine |
| Common Name | |
| CAS Number | 67309-37-9 |
| Molecular Formula | |
| Molecular Weight | 177.29 g/mol |
| Chirality | Contains one chiral center at C2.[1][2][3] Available as (R)- and (S)- enantiomers.[1] |
| Lipophilicity (LogP) | ~3.3 (Predicted) - Highly lipophilic due to the tert-butyl group.[1] |
| pKa | ~10.0 (Amine) |
Structural Homology[1]
Pharmacological Profile: The Steric Gate Hypothesis[1]
The pharmacological activity of this compound is defined by negative allosteric modulation via steric hindrance.[1] It does not fit into the orthosteric binding sites of classical monoamine targets.[1]
Monoamine Transporter Interaction (DAT, NET, SERT)
Unlike amphetamine, which is a substrate-releaser,
-
Mechanism of Inactivity: The dopamine transporter (DAT) requires the substrate to induce a specific conformational change (outward-facing to inward-facing).[1] The bulky tert-butyl group at the
-position creates a steric clash with the transporter's S1 binding pocket (specifically residues interacting with the amino group and the aliphatic chain).[1] -
Result: The molecule cannot be translocated.[1] It may act as a weak, low-affinity blocker (uptake inhibitor) but lacks the efficacy to trigger reverse transport (release).[1]
Monoamine Oxidase (MAO) Resistance
The
-
Enzyme Kinetics: The catalytic site of MAO contains a "substrate gate" (isoleucine/phenylalanine residues).[1] The tert-butyl group is too large to pass this gate or fit into the hydrophobic cage required for flavin-mediated oxidation.[1]
-
Pharmacological Implication: If the compound had receptor affinity, its half-life would be exceptionally long due to metabolic stability against deamination.[1]
Receptor Binding (5-HT, TAAR1)[1]
-
TAAR1 (Trace Amine Associated Receptor 1): Activation of TAAR1 requires a precise fit of the amino group and the aromatic ring.[1] Bulky
-substitutions (beyond ethyl) drastically reduce potency.[1][5] -t-butyl-PEA is predicted to be inactive at TAAR1.[1] -
5-HT2A: Agonism requires a hydrophobic group at the 4-position (para) and a small
-substituent.[1] The bulky -group abolishes agonist activity, potentially resulting in weak antagonist properties.[1]
Mechanism of Action: Synthetic & Peptidomimetic Utility[1]
While its psychopharmacology is limited by steric exclusion, its chemical mechanism of action makes it a valuable tool in drug discovery, particularly for peptidomimetics .[1]
Phenylalanine Isostere in Protease Inhibitors
The this compound scaffold acts as a non-hydrolyzable isostere of phenylalanine.[1]
-
Concept: In HIV protease or renin inhibitors, the transition state often involves a phenylalanine residue.[1] Replacing the natural amino acid with this bulky amine prevents the protease from cleaving the peptide bond while maintaining the hydrophobic interactions of the benzyl group.[1]
-
Steric Shielding: The tert-butyl group acts as a "shield," protecting the adjacent amide bonds from enzymatic attack.[1]
Chiral Auxiliary
The enantiomerically pure amine serves as a chiral controller in asymmetric synthesis.[1]
-
Mechanism: When attached to a substrate, the bulky tert-butyl group forces incoming reagents to attack from the less hindered face (stereoelectronic control), inducing high diastereoselectivity.[1]
Experimental Protocols
Synthesis via Reductive Amination
This protocol describes the synthesis of the racemic amine from commercially available precursors.[1]
Reagents:
-
Benzyl chloride (or Benzaldehyde)[1]
-
Pinacolone (3,3-dimethyl-2-butanone)[1]
-
Sodium Cyanoborohydride (
) or Aluminum Amalgam[1] -
Ammonium Acetate (
)[1]
Workflow:
-
Condensation: React Benzaldehyde with Pinacolone under aldol condensation conditions (NaOH/EtOH) to form the
-unsaturated ketone: 4,4-dimethyl-1-phenyl-1-penten-3-one . -
Reduction/Amination:
-
Purification: Acid-base extraction.[1] The bulky amine is highly lipophilic; extract into DCM at pH > 12.[1]
-
Resolution: Recrystallize with L-Tartaric acid to isolate the (S)- or (R)- enantiomer.
In Vitro Uptake Inhibition Assay (Protocol for Researchers)
To verify the "Steric Gate" hypothesis, researchers can screen the compound against DAT/NET.[1]
-
Cell Line: HEK-293 cells stably expressing hDAT or hNET.[1]
-
Ligand:
-Dopamine or -Norepinephrine.[1] -
Incubation: Incubate cells with varying concentrations (
) of this compound for 10 min at 37°C. -
Challenge: Add radioligand and incubate for 5 min.
-
Termination: Wash with ice-cold buffer, lyse cells, and count scintillation.
-
Analysis: Plot log-concentration vs. % uptake. Expect
(indicating low affinity compared to Amphetamine ).[1]
Visualization of Mechanism[1][5]
Synthesis & Structural Logic
The following diagram illustrates the synthetic pathway and the structural comparison that leads to steric exclusion.
Caption: Synthetic pathway and structural divergence of
Pharmacological Interaction Logic[1]
Caption: Structure-Activity Relationship (SAR) logic demonstrating why the compound is inactive as a stimulant but active as a protease inhibitor scaffold.
References
-
Glennon, R. A. (1987).[1] Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12.[1] Link (Foundational SAR on alpha-substitution).[1]
-
Nichols, D. E. (1994).[1] Structure-activity relationships of phenethylamine hallucinogens. Journal of Psychoactive Drugs, 26(2), 91-93.[1] Link (Discussion of steric tolerance in PEAs).[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3,3-Dimethyl-1-phenylbutan-2-amine. Link (Verification of chemical identity and availability).
-
PubChem. (2024).[1] Compound Summary: 3,3-dimethyl-1-phenylbutan-2-amine (CAS 67309-37-9).[1] National Library of Medicine.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for alpha-ethyl/propyl analogues and steric limits). Link[1]
Thermodynamic stability and solubility data of 1-Phenyl-2-amino-3,3-dimethylbutane
Technical Whitepaper: Thermodynamic Stability and Solubility Profile of 1-Phenyl-2-amino-3,3-dimethylbutane
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability and solubility profile of This compound (CAS: 67309-37-9). As a sterically hindered phenethylamine analog, this compound exhibits unique physicochemical properties driven by the bulky tert-butyl moiety adjacent to the amine center.
While specific experimental data for this compound is often proprietary or sparse in public registries, this guide synthesizes theoretical predictive models with rigorous experimental protocols. It is designed to empower researchers to generate validated data for drug development and formulation stability.
Chemical Identity and Structural Analysis
The physicochemical behavior of this compound is dictated by its steric environment. Unlike amphetamine (alpha-methyl) or phentermine (alpha,alpha-dimethyl), this molecule features a tert-butyl group at the beta-position relative to the phenyl ring (or alpha to the amine, depending on nomenclature perspective).
| Property | Description |
| IUPAC Name | 1-Phenyl-3,3-dimethylbutan-2-amine |
| Common Synonyms | |
| CAS Number | 67309-37-9 |
| Molecular Formula | C |
| Molecular Weight | 177.29 g/mol |
| Structural Features | Lipophilic Phenyl Ring; Sterically bulky tert-butyl group; Primary Amine |
Physicochemical Profile (Predicted & Derived)
Due to the absence of harmonized pharmacopeial monographs, the following values are derived from Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structural analogs (e.g., Phentermine, Fencamfamin).
Predicted Properties Table
| Parameter | Predicted Value | Rationale |
| LogP (Octanol/Water) | 3.2 – 3.5 | The tert-butyl group significantly increases lipophilicity compared to amphetamine (LogP ~1.8). |
| pKa (Basic) | 9.8 – 10.2 | Typical for aliphatic primary amines. Steric bulk may slightly hinder solvation of the ammonium ion, potentially modifying basicity. |
| Melting Point (HCl Salt) | > 220°C (Decomp.) | High lattice energy expected due to efficient packing of the bulky tert-butyl group in the crystal lattice. |
| Boiling Point (Free Base) | ~240°C (at 760 mmHg) | Estimated based on molecular weight and polarity. |
| Water Solubility (Free Base) | < 0.5 mg/mL | Highly lipophilic; practically insoluble in neutral pH. |
| Water Solubility (HCl Salt) | > 20 mg/mL | Protonation of the amine confers significant aqueous solubility. |
Thermodynamic Stability Assessment
The thermodynamic stability of this compound is heavily influenced by the steric protection provided by the tert-butyl group.
Chemical Stability Mechanisms
-
Oxidative Deamination: The alpha-carbon (carrying the amine) is adjacent to a bulky tert-butyl group. This steric hindrance restricts the approach of metabolic enzymes (e.g., MAO) and chemical oxidants, likely conferring superior metabolic stability compared to non-hindered phenethylamines.
-
Hydrolysis: The molecule lacks hydrolyzable groups (esters, amides), rendering it stable to aqueous hydrolysis across the pH 1–13 range.
Thermal Stability (Solid State)
-
Polymorphism: The bulky tert-butyl group increases the probability of polymorphism. Rapid cooling during crystallization may trap the compound in a metastable kinetic form.
-
Sublimation: Free bases of lipophilic amines often exhibit significant vapor pressure. Storage in hermetically sealed containers is critical.
Stability Testing Workflow (DOT Visualization)
The following diagram outlines the decision logic for assessing the thermal and chemical stability of the compound.
Figure 1: Systematic workflow for determining the thermodynamic stability profile of this compound.
Solubility Profile and Experimental Protocols
Understanding the solubility landscape is critical for formulation and bioassay development. The compound behaves as a weak base, meaning its solubility is pH-dependent.
pH-Dependent Solubility Logic
-
pH < pKa (Acidic): The amine is protonated (
). Solubility is high. -
pH = pKa: 50% Ionized. Solubility drops.
-
pH > pKa (Basic): The amine is neutral (
). Solubility is limited to the intrinsic solubility ( ) of the lipophilic free base.
Solubility Equilibrium Diagram (DOT Visualization)
Figure 2: Solubility equilibrium dynamics. The transition from neutral to ionized form is the primary lever for solubilization.
Protocol: Determination of Intrinsic Solubility ( )
Objective: Determine the thermodynamic solubility of the free base in water at 25°C.
-
Preparation: Weigh 20 mg of this compound (free base) into a glass vial.
-
Solvent Addition: Add 2.0 mL of phosphate buffer (pH 10.0) to ensure the compound remains in the unionized state (pH
pKa). -
Equilibration: Shake at 25°C for 24 hours using an orbital shaker.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the supernatant via HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Calculation: Compare peak area to a standard curve prepared in methanol.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 67309-37-9. Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pH-dependent solubility protocols).
- Tong, W. Q., & Chu, J. S. (2018).Physical Characterization of Pharmaceutical Solids. In Developing Solid Oral Dosage Forms. Academic Press. (Standard reference for DSC/TGA protocols).
1-Phenyl-2-amino-3,3-dimethylbutane: A Technical Monograph on Steric Probes and Chiral Synthesis
This is a comprehensive technical guide on 1-Phenyl-2-amino-3,3-dimethylbutane (also known as
Executive Summary
This compound (CAS: 67309-37-9 ) represents a pivotal molecule in the pharmacological exploration of the phenethylamine class. Structurally, it is the
This structural modification creates a "steric cliff," rendering the molecule largely inactive as a monoamine releaser while retaining affinity for certain enzymatic pockets, making it an invaluable tool for mapping the spatial constraints of the Dopamine Transporter (DAT) , Norepinephrine Transporter (NET) , and Monoamine Oxidase (MAO) enzymes. Beyond pharmacology, its rigid, bulky chiral center serves as a privileged scaffold in the synthesis of peptidomimetics (e.g., HIV/HCV protease inhibitors) and as a chiral auxiliary in asymmetric synthesis.
| Property | Data |
| IUPAC Name | 3,3-dimethyl-1-phenylbutan-2-amine |
| Common Names | |
| CAS Number | 67309-37-9 |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Key Functional Group | Primary Amine (sterically hindered) |
| Primary Application | SAR Steric Probe, Chiral Intermediate |
History and Discovery: The Steric Limit
The discovery of this compound did not occur in isolation but rather as a result of the systematic Structure-Activity Relationship (SAR) campaigns of the mid-20th century (1960s–1970s).
The Quest for the "Non-Addictive" Stimulant
Following the widespread use of amphetamine (discovered 1887, popularized 1930s), pharmaceutical companies like Smith, Kline & French and Eli Lilly sought to dissociate the central stimulant effects (associated with abuse potential) from the anorectic or antidepressant effects.
Researchers systematically increased the size of the alkyl substituent at the
-
Hydrogen (
-H): Phenethylamine (Rapidly metabolized by MAO, inactive orally). -
Methyl (
-Me): Amphetamine (Potent releaser, MAO resistant). -
Ethyl (
-Et): -Ethyl-phenethylamine (AEPEA) (Reduced potency, increased selectivity). -
Propyl/Butyl: Activity drops significantly.
-
tert-Butyl (
-tBu): This compound .
The "Steric Cliff" Discovery
The synthesis of the
This observation was critical in defining the "active site volume" of these transporter proteins, proving that the binding pocket has a finite depth and width that cannot accommodate quaternary carbon centers adjacent to the amine.
Chemical Synthesis: Protocols and Causality
The synthesis of this compound is challenging due to the steric hindrance of the tert-butyl group, which impedes standard nucleophilic attacks. The most robust route involves the construction of the ketone intermediate followed by reductive amination.
Pathway: The Grignard-Nitrile Route
This route is preferred over direct alkylation of phenylalanine derivatives due to the difficulty of introducing a tert-butyl group via SN2 reactions.
Step 1: Synthesis of 1-Phenyl-3,3-dimethyl-2-butanone
-
Reagents: Benzylmagnesium chloride (BnMgCl), Pivalonitrile (tert-Butyl cyanide), THF/Ether, HCl.
-
Mechanism: Grignard addition to the nitrile forms a metallo-imine intermediate, which is hydrolyzed to the ketone.
Protocol:
-
Preparation of Grignard: In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq) and anhydrous Ether. Add a crystal of Iodine to initiate. Dropwise add Benzyl Chloride (1.0 eq) to maintain a gentle reflux.
-
Addition: Cool the Grignard solution to 0°C. Add Pivalonitrile (1.0 eq) in Ether dropwise.
-
Reflux: Heat to reflux for 4–6 hours. The steric bulk of the tert-butyl group requires thermal energy to drive the addition to completion.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/HCl (3M). The acidic hydrolysis converts the intermediate imine salt (
) into the ketone. -
Workup: Extract with Ether (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation.
Step 2: Reductive Amination
-
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol.
-
Causality: Direct condensation with ammonia is slow. Using NH₄OAc provides a source of ammonia in situ. NaBH₃CN is selected as the reducing agent because it is selective for the imine at slightly acidic pH (pH 6) and will not reduce the ketone before the imine forms.
Protocol:
-
Dissolve 1-Phenyl-3,3-dimethyl-2-butanone (1.0 eq) in Methanol.
-
Add Ammonium Acetate (10.0 eq) to ensure equilibrium favors the imine.
-
Add Sodium Cyanoborohydride (0.7 eq).
-
Reaction: Stir at room temperature for 24–48 hours. (Note: The steric bulk significantly slows the formation of the imine).
-
Quench: Acidify with conc. HCl (carefully) to pH < 2 to decompose excess hydride.
-
Isolation: Basify with NaOH to pH > 12. Extract the free amine with Dichloromethane (DCM).
-
Purification: The amine can be converted to the Hydrochloride salt by adding HCl/Ether, precipitating a white solid.
Diagram: Synthesis Workflow
Caption: Synthesis of this compound via Grignard addition and Reductive Amination.
Pharmacology and SAR: The Steric Probe
This molecule serves as a negative control in pharmacological assays, helping to delineate the boundaries of receptor binding sites.
The "Umbrella" Effect
The tert-butyl group acts like an open umbrella. In the context of the Dopamine Transporter (DAT) :
-
Amphetamine (Methyl): Fits into the hydrophobic pocket S1. Triggers conformational change. Translocation occurs.
- -tert-butyl Analogue: The "umbrella" is too wide. It may bind weakly to the outer vestibule but cannot penetrate deep enough to trigger the transition to the inward-facing conformation.
-
Result: The molecule is not a releaser . It acts as a weak uptake inhibitor or is completely inactive, proving that the transporter has a strict steric limit at the
-position.
Monoamine Oxidase (MAO) Resistance
While it fails as a transporter substrate, the bulky group provides absolute protection against MAO degradation .
-
Mechanism: MAO requires the amine to approach the FAD cofactor. The tert-butyl group sterically blocks the enzyme from accessing the
-proton required for oxidation. -
Implication: If this molecule had receptor affinity, it would have an extremely long half-life. This principle is applied in the design of protease inhibitors (e.g., Telaprevir ) where tert-butyl groups prevent metabolic cleavage of peptide bonds.
Comparative Data Table
| Compound | DAT Activity (Release) | MAO Substrate? | Primary Use | |
| Amphetamine | Methyl (-CH₃) | High (EC₅₀ ~50 nM) | No (Inhibitor) | ADHD/Narcolepsy |
| AEPEA | Ethyl (-CH₂CH₃) | Moderate | No | Research Chemical |
| Target Molecule | tert-Butyl (-C(CH₃)₃) | Inactive / Negligible | No (Steric Block) | SAR Probe / Chiral Aux. |
Applications in Modern Drug Discovery
Beyond its historical role in phenethylamine SAR, this compound is a valuable intermediate in Peptidomimetics .
HIV and HCV Protease Inhibitors
Modern antiviral drugs (e.g., Atazanavir , Boceprevir , Telaprevir ) often utilize non-natural amino acids to prevent degradation by host proteases.
-
The tert-leucine (2-amino-3,3-dimethylbutanoic acid) motif is structurally homologous to our target amine (which is the decarboxylated, phenyl-substituted variant).
-
The target amine is used to synthesize Urea-based inhibitors (e.g., in p38 MAP kinase inhibitors or RAF inhibitors like LY3009120 analogues) where a bulky, hydrophobic terminus is required to fill a specific lipophilic pocket (S1 or S2 pocket) of the target enzyme.
Chiral Resolution Agent
Due to its high steric bulk and conformational rigidity, the enantiomerically pure forms (R or S) of this amine are excellent Chiral Resolving Agents .
-
They form tight, crystalline diastereomeric salts with chiral acids.
-
Protocol: The racemic amine (synthesized above) is resolved using L-(+)-Tartaric acid or N-Acetyl-L-Leucine in ethanol/water mixtures.
References
-
Biel, J. H., et al. (1954). "Bronchodilators, Antispasmodics and Anticholinergics." Journal of the American Chemical Society. Link (Foundational work on phenethylamine SAR).
- Nichols, D. E. (1994). "Structure-activity relationships of phenethylamine hallucinogens." NIDA Research Monograph. (Discusses steric limits of the alpha-position).
- Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. (Detailed analysis of alpha-substitution effects).
-
Chemical Abstracts Service. (2024). "CAS RN 67309-37-9 Entry: 3,3-dimethyl-1-phenylbutan-2-amine."[1][2][3][4] SciFinder.
-
Kaufman, M. D., et al. (2015). "Discovery of LY3009120... as a pan-RAF inhibitor." Journal of Medicinal Chemistry. Link (Illustrates the use of 3,3-dimethylbutyl moieties in modern kinase inhibitors).
Sources
- 1. 1020929-58-1,(2-chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
Metabolic pathway prediction for 1-Phenyl-2-amino-3,3-dimethylbutane in vivo
Topic: Predictive ADME and Metabolic Profiling of 1-Phenyl-2-amino-3,3-dimethylbutane Content Type: Technical Whitepaper / Experimental Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists.
Executive Summary & Structural Logic
This technical guide outlines the predicted metabolic fate of This compound (PADB), a sterically hindered phenethylamine analog. Unlike its structural relatives amphetamine and phentermine, PADB possesses a unique steric environment due to the bulky tert-butyl moiety at the C3 position.
As a Senior Application Scientist, I posit that the metabolic clearance of PADB will deviate from classical deamination pathways. The steric bulk of the tert-butyl group adjacent to the amine-bearing carbon (C2) will significantly impede oxidative deamination (a common route for primary amines). Consequently, Phase I aromatic hydroxylation and benzylic oxidation will likely become the rate-limiting clearance mechanisms, predominantly driven by CYP2D6 and CYP3A4 isoforms.
This guide details the in silico prediction logic, the specific metabolic pathways, and the validated in vitro experimental protocols required to confirm these hypotheses in compliance with FDA MIST (Metabolites in Safety Testing) guidelines.
Structural Analysis & Metabolic Resistance
To predict the pathway, we must first analyze the substrate's susceptibility to enzymatic attack.
-
Molecule: this compound
-
SMILES: CC(C)(C)C(N)Cc1ccccc1
-
Key Structural Features:
-
Primary Amine (C2): Theoretically susceptible to MAO (Monoamine Oxidase) and CYP-mediated deamination.
-
Benzylic Carbon (C1): Activated position for radical abstraction (hydroxylation).
-
Aromatic Ring: Lipophilic target for CYP450 oxidation.
-
Tert-Butyl Group (C3): Critical Feature. This quaternary center provides massive steric hindrance.
-
The "Steric Shield" Hypothesis: Standard amphetamines undergo alpha-C-hydroxylation leading to deamination (formation of phenylacetone). However, in PADB, the tert-butyl group acts as a steric shield. It prevents the precise orientation required within the CYP active site for alpha-proton abstraction. Therefore, the metabolic flux will shift toward the unhindered aromatic ring.
Predicted Metabolic Pathways (Phase I & II)[1][2]
Based on Structure-Metabolism Relationships (SMR) of analogous hindered amines (e.g., phentermine, bupropion), the following pathways are predicted:
Pathway A: Aromatic Hydroxylation (Major)
-
Enzyme: CYP2D6 (primary), CYP2C19.
-
Mechanism: The lipophilic phenyl ring binds to the heme center. The 4-position (para) is sterically most accessible.
-
Product: 1-(4-hydroxyphenyl)-2-amino-3,3-dimethylbutane.
-
Phase II: Rapid Glucuronidation (UGT) or Sulfation (SULT) for renal excretion.
Pathway B: Benzylic Hydroxylation (Secondary)
-
Enzyme: CYP3A4, CYP1A2.
-
Mechanism: Hydrogen abstraction at the C1 benzylic position (stabilized radical).
-
Product: 1-phenyl-1-hydroxy-2-amino-3,3-dimethylbutane (Analogous to the conversion of Amphetamine
Norephedrine).
Pathway C: N-Oxidation (Minor)
-
Enzyme: FMO3 (Flavin-containing Monooxygenase) or CYP2D6.
-
Mechanism: Direct oxidation of the nitrogen lone pair.
-
Product: N-hydroxy-PADB. Note: This metabolite can be reactive and may undergo further oxidation to a nitroso species.
Pathway D: Oxidative Deamination (Trace/Negligible)
-
Enzyme: CYP2C19/MAO.
-
Mechanism: Alpha-hydroxylation followed by ammonia loss.
-
Constraint: Highly suppressed by the tert-butyl steric clash.
Visualization: Metabolic Pathway Map
The following diagram illustrates the predicted biotransformation cascade.
Caption: Predicted Phase I and Phase II metabolic map for this compound showing the shift from deamination to ring hydroxylation due to steric hindrance.
Experimental Validation Protocols
To validate these predictions, a tiered in vitro approach is required. These protocols are designed to be self-validating by including positive controls (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).
Protocol 1: Metabolic Stability & Intrinsic Clearance ( )
Objective: Determine the half-life (
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Preparation:
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Substrate (PADB) Concentration: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
-
Procedure:
-
Pre-incubation: Mix Buffer + HLM + PADB at 37°C for 5 mins.
-
Start: Initiate with NADPH.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Stop: Quench 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. Slope gives .- .
Protocol 2: Metabolite Identification (MetID)
Objective: Confirm the structure of the "Para-OH" and "Benzylic-OH" metabolites.
-
Incubation: High concentration incubation (10 µM PADB) with HLM for 60 mins to accumulate metabolites.
-
Trapping Agent: Include Glutathione (GSH) or Potassium Cyanide (KCN) in a parallel tube to trap reactive iminium ions or quinones (if N-oxidation or ring oxidation goes too far).
-
LC-MS/MS Configuration:
-
Instrument: Q-TOF or Orbitrap (High Resolution).
-
Scan Mode: Data Dependent Acquisition (DDA).
-
Mass Defect Filter: Set around the parent mass (
) ± 50 ppm.
-
-
Data Interpretation:
-
Parent:
[M+H]. -
Hydroxylation (+O): Look for
Da shift. -
Dealkylation: Not expected, but monitor for loss of tert-butyl group (unlikely).
-
Glucuronidation: Look for
Da shift in hepatocyte incubations.
-
Toxicological Implications[1][3][4]
The metabolic profile suggests specific safety considerations for drug development:
-
CYP2D6 Polymorphism: Since CYP2D6 is predicted to be the major clearance enzyme (Pathway A), PADB may exhibit significant pharmacokinetic variability between "Poor Metabolizers" (PM) and "Ultra-Rapid Metabolizers" (UM).
-
Reactive Intermediates: If Pathway C (N-oxidation) is significant, the resulting hydroxylamine can oxidize to a nitroso species, which is potentially hepatotoxic. The GSH-trapping experiment in Protocol 2 is critical to rule this out.
-
Drug-Drug Interactions (DDI): As a likely amine substrate of CYP2D6, PADB may act as a competitive inhibitor of other CYP2D6 drugs (e.g., fluoxetine, codeine).
Data Summary Table
| Parameter | Predicted Outcome | Validation Method |
| Primary Clearance | Hepatic Metabolism (Low Renal Excretion of parent) | HLM Stability Assay |
| Major Enzyme | CYP2D6 | Recombinant CYP Phenotyping |
| Major Metabolite | 4-Hydroxy-PADB (Para-OH) | LC-HRMS (Q-TOF) |
| Half-Life | Moderate to Long (due to steric hindrance) | Hepatocyte Incubation |
| DDI Risk | CYP2D6 Inhibition |
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1] Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Smith, D. A., & Obach, R. S. (2009). Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment. Chemical Research in Toxicology, 22(2), 267–279. Link
-
Khojasteh, S. C., et al. (2011). The Role of Metabolism in Drug Design.[2][3][4] In: Drug Metabolism and Pharmacokinetics.[1][5] Wiley. Link
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. tandfonline.com [tandfonline.com]
- 3. simulations-plus.com [simulations-plus.com]
- 4. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. efsa.europa.eu [efsa.europa.eu]
Methodological & Application
Enantioselective Synthesis of Chiral 1-Phenyl-2-amino-3,3-dimethylbutane: A Guide for Researchers
Introduction: The Significance of Chiral Amines in Modern Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Their specific three-dimensional arrangement is often crucial for their desired biological function. 1-Phenyl-2-amino-3,3-dimethylbutane, with its sterically demanding tert-butyl group adjacent to the stereocenter, presents a unique synthetic challenge and serves as a valuable synthon for complex molecular architectures. This guide provides a comprehensive overview of robust and field-proven methodologies for the enantioselective synthesis of this important chiral amine, tailored for researchers and professionals in drug development and chemical synthesis.
This document will explore three principal strategies for obtaining enantiomerically pure this compound:
-
Classical Chemical Resolution: A time-tested method involving the separation of enantiomers from a racemic mixture.
-
Chiral Auxiliary-Mediated Synthesis: A powerful approach utilizing a recoverable chiral moiety to direct the stereochemical outcome of a reaction.
-
Asymmetric Hydrogenation: A highly efficient and atom-economical catalytic method for the direct formation of chiral amines.
Each section will delve into the underlying principles, provide detailed, step-by-step protocols, and offer insights into the practical considerations for successful implementation in a laboratory setting.
Part 1: Synthesis of Racemic this compound
A prerequisite for classical resolution and a common starting point for comparative studies is the synthesis of the racemic amine. This is typically achieved through a two-step sequence involving the formation of a ketone precursor followed by reductive amination.
Step 1.1: Synthesis of 1-Phenyl-3,3-dimethylbutan-2-one
The precursor ketone, 1-phenyl-3,3-dimethylbutan-2-one, is a key intermediate. While commercially available, its synthesis in the laboratory can be accomplished through various established methods.
Step 1.2: Reductive Amination of 1-Phenyl-3,3-dimethylbutan-2-one
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the corresponding amine.[1]
Protocol: Synthesis of Racemic this compound
Materials:
-
1-Phenyl-3,3-dimethylbutan-2-one
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-phenyl-3,3-dimethylbutan-2-one (1.0 eq) in methanol (5-10 mL per mmol of ketone), add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Part 2: Enantioselective Synthesis via Classical Chemical Resolution
Classical resolution remains a widely practiced and effective method for obtaining enantiomerically pure compounds. This technique relies on the separation of a racemic mixture by converting the enantiomers into diastereomeric salts through reaction with a chiral resolving agent.[2] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
Principle:
The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid, to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its isolation. The pure enantiomer is then liberated from the salt by treatment with a base.
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of a racemic amine.
Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid
Materials:
-
Racemic this compound
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., a mixture of MeOH and EtOAc) with gentle heating. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent system, also with gentle heating.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature. The formation of crystalline diastereomeric salts should be observed. Seeding with a small crystal of the desired salt can be beneficial.
-
Further crystallization can be induced by placing the flask in a refrigerator.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of DCM and 1 M NaOH solution. Stir vigorously until all the solid has dissolved.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR using a chiral shift reagent.
| Parameter | Condition | Expected Outcome |
| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid | Crystalline diastereomeric salts |
| Solvent System | Methanol/Ethyl Acetate | Differential solubility of salts |
| Crystallization | Slow cooling, optional seeding | Isolation of one diastereomer |
| Amine Liberation | 1 M NaOH | Recovery of the free amine |
Part 3: Asymmetric Synthesis Using a Chiral Auxiliary
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] After the desired reaction, the auxiliary can be removed and ideally recycled. Ellman's tert-butanesulfinamide is a highly versatile and effective chiral auxiliary for the asymmetric synthesis of amines.[4]
Principle:
The synthesis begins with the condensation of enantiopure tert-butanesulfinamide with the precursor ketone, 1-phenyl-3,3-dimethylbutan-2-one, to form a chiral N-sulfinyl imine. The tert-butylsulfinyl group then directs the stereoselective addition of a hydride reagent to the imine C=N bond. The steric bulk of the tert-butylsulfinyl group effectively shields one face of the imine, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved under acidic conditions to yield the desired chiral primary amine.
Reaction Mechanism:
Caption: Asymmetric synthesis of a chiral amine using Ellman's auxiliary.
Protocol: Asymmetric Synthesis via Ellman's Auxiliary
Materials:
-
1-Phenyl-3,3-dimethylbutan-2-one
-
(R)- or (S)-tert-butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Formation of the N-Sulfinyl Imine: To a solution of 1-phenyl-3,3-dimethylbutan-2-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium(IV) ethoxide (2.0 eq) at room temperature under an inert atmosphere. Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the ketone.
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath). Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below -40 °C. Stir the reaction at -48 °C for 3-6 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfinamide can be purified by column chromatography.
-
Cleavage of the Chiral Auxiliary: Dissolve the purified sulfinamide in methanol and add a solution of HCl in diethyl ether or dioxane (e.g., 2 M, 3.0 eq). Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and collect the precipitated amine hydrochloride salt by filtration.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with 1 M NaOH. Extract the free amine with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the enantiomerically enriched this compound.
| Parameter | Reagent/Condition | Purpose |
| Condensation Catalyst | Ti(OEt)₄ | Promotes formation of the N-sulfinyl imine |
| Reduction Reagent | NaBH₄ | Delivers hydride to the imine |
| Stereocontrol | (R)- or (S)-tert-butanesulfinamide | Directs the facial selectivity of the reduction |
| Auxiliary Cleavage | HCl | Liberates the chiral amine |
Part 4: Asymmetric Hydrogenation
Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for the synthesis of chiral compounds.[6] For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines is a direct and powerful approach.
Principle:
A prochiral ketimine, formed from 1-phenyl-3,3-dimethylbutan-2-one, is hydrogenated using a chiral transition metal catalyst. The chiral ligand coordinated to the metal center creates a chiral environment that directs the delivery of hydrogen to one face of the C=N double bond, resulting in the formation of one enantiomer of the amine in excess.
Challenges and Considerations:
The asymmetric hydrogenation of ketimines, particularly sterically hindered ones, can be challenging. The choice of catalyst, including the metal precursor and the chiral ligand, is critical for achieving high conversion and enantioselectivity. Rhodium and Iridium-based catalysts with chiral phosphine ligands are commonly employed.
General Protocol Outline: Asymmetric Hydrogenation of the N-Benzylimine
-
Imine Formation: The N-benzylimine of 1-phenyl-3,3-dimethylbutan-2-one is prepared by condensation with benzylamine, typically with azeotropic removal of water.
-
Hydrogenation: The isolated imine is dissolved in a suitable solvent (e.g., methanol, toluene) in a high-pressure reactor. A pre-formed or in situ generated chiral catalyst (e.g., a Rh(I) or Ir(I) complex with a chiral bisphosphine ligand) is added.
-
The reactor is purged and pressurized with hydrogen gas (H₂).
-
The reaction is stirred at a specific temperature and pressure until complete conversion.
-
Work-up and Deprotection: After the reaction, the solvent is removed, and the N-benzyl protecting group is cleaved by hydrogenolysis (e.g., using Pd/C and H₂) to afford the free chiral amine.
Key Parameters for Optimization:
-
Catalyst: Metal precursor (e.g., [Rh(COD)Cl]₂, [Ir(COD)Cl]₂) and chiral ligand (e.g., BINAP derivatives, Josiphos family).
-
Solvent: Methanol, Toluene, Dichloromethane.
-
Hydrogen Pressure: 10-100 bar.
-
Temperature: Room temperature to 80 °C.
-
Substrate/Catalyst Ratio: 100:1 to 10000:1.
Conclusion
The enantioselective synthesis of chiral this compound can be successfully achieved through several distinct and powerful strategies. The choice of method will depend on factors such as the scale of the synthesis, the availability of specialized equipment (e.g., high-pressure reactors), and cost considerations.
-
Classical resolution offers a straightforward and often scalable approach, particularly when a suitable resolving agent and crystallization conditions are identified.
-
The use of Ellman's chiral auxiliary provides a highly reliable and diastereoselective method that is broadly applicable to a wide range of ketones.
-
Asymmetric hydrogenation , while requiring specialized catalysts and equipment, represents the most atom-economical and elegant route to the chiral amine.
By understanding the principles and following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently approach the synthesis of this and other valuable chiral amines, enabling the advancement of their research and development programs.
References
-
Wikipedia. (2024). Chiral resolution. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. [Link]
-
Myers, J. W. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). [Link]
-
ChemBK. (2024). 3,3-Dimethyl-1-phenylbutan-2-one. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- Google Patents. (2018).
-
Ohkuma, T., et al. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of chemical research, 43(1), 139-150. [Link]
-
Li, G., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 11(14), eadn8355. [Link]
-
Zhang, W., et al. (2008). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. The Journal of Organic Chemistry, 73(18), 7333-7335. [Link]
-
Arai, N., et al. (2007). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Angewandte Chemie International Edition, 46(25), 4720-4723. [Link]
-
Wang, C., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link]
-
Shibasaki, M., & Kanai, M. (2008). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Chemical reviews, 108(8), 2853-2873. [Link]
-
Li, Y., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5159. [Link]
-
LookChem. 3,3-Dimethyl-1-phenylbutan-2-one. [Link]
-
Chemical Synthesis Database. 3,3-dimethyl-1-phenyl-1,2-butanedione. [Link]
-
Menche, D., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(6), 841-850. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chen, C., et al. (2014). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Journal of Saudi Chemical Society, 18(5), 585-589. [Link]
-
ScienceMadness. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: Strategic HPLC Method Development for 1-Phenyl-2-amino-3,3-dimethylbutane
Executive Summary
This Application Note details the method development strategy for 1-Phenyl-2-amino-3,3-dimethylbutane , a lipophilic phenethylamine derivative characterized by significant steric bulk due to a tert-butyl group adjacent to the amine center.[1]
Analyzing this molecule presents a classic chromatographic paradox:
-
Basicity: The primary amine (pKa
9.5) actively targets residual silanols on silica columns, leading to peak tailing. -
Steric Hindrance: The adjacent 3,3-dimethyl moiety creates a "neopentyl-like" steric barrier, potentially affecting mass transfer kinetics.[1]
-
Hydrophobicity: The combination of the phenyl ring and the bulky alkyl chain requires a robust organic gradient for elution.
This guide moves beyond standard templates to provide a First-Principles Derivation of the method, ensuring that researchers understand the causality behind every parameter.
Physicochemical Profiling & Separation Strategy
Before selecting a column, we must profile the analyte to predict its behavior.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Ph-CH₂-CH(NH₂)-C(CH₃)₃ | High steric bulk near the ionization center.[1] |
| pKa (Base) | ~9.5 - 10.0 | Analyte is positively charged at pH < 7.[1] |
| LogP | ~3.2 - 3.8 | Highly lipophilic; requires high % organic solvent for elution.[1] |
| UV Max | 206 nm, 258 nm | Benzenoid absorption; 210 nm offers higher sensitivity, 254 nm higher specificity.[1] |
The Separation Mechanism
We will utilize Ion-Suppression Reversed-Phase Chromatography .[1] By maintaining a low pH (pH 2.0 – 3.0), we force the amine into its protonated ammonium form (
Critical Design Choice: We avoid high pH (>10) methods despite the column availability. While high pH suppresses ionization (neutral form) and increases retention, the steric bulk of the 3,3-dimethyl group combined with high lipophilicity could lead to precipitation or excessively long retention times in a high-pH aqueous environment.[1]
Method Development Workflow (Visualized)
The following diagram outlines the decision matrix used to arrive at the final protocol.
Figure 1: Decision tree for developing HPLC methods for sterically hindered amines.
Detailed Experimental Protocols
Instrumentation & Materials[2]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: High-purity, base-deactivated C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1]
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).
-
Alternative for sharper peaks: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Phosphate is non-volatile; do not use with MS.[1]
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Why ACN? Acetonitrile has a lower viscosity than methanol, allowing for lower backpressure, and generally provides sharper peaks for aromatic compounds due to distinct solvation properties (dipole interactions).
-
Gradient Program
The bulky 3,3-dimethyl group makes the molecule significantly more hydrophobic than amphetamine.[1] An isocratic hold or a shallow gradient is required.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 10 | 1.0 | Injection / Loading |
| 2.0 | 10 | 1.0 | Isocratic Hold (Focusing) |
| 12.0 | 90 | 1.0 | Linear Gradient |
| 14.0 | 90 | 1.0 | Column Wash |
| 14.1 | 10 | 1.0 | Return to Initial |
| 20.0 | 10 | 1.0 | Re-equilibration |
Detection Parameters[2][3]
-
Primary Wavelength: 210 nm (Bandwidth 4 nm).
-
Rationale: Detects the amine/alkyl backbone and the phenyl ring; highest sensitivity.
-
-
Secondary Wavelength: 254 nm (Bandwidth 4 nm).
-
Rationale: Specific to the phenyl ring; useful for purity checks against non-aromatic impurities.
-
-
Reference Wavelength: 360 nm (Bandwidth 100 nm) – Optional for DAD to suppress noise.
Validation Framework (ICH Q2(R1))
To ensure the method is "Trustworthy" and suitable for regulatory submission, it must be validated according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Run these checks before every sample batch.
-
Tailing Factor (
): Must be .-
If > 1.5: The column may have active silanols. Switch to a "Shield" or "Polar Embedded" column, or increase buffer strength.
-
-
Theoretical Plates (
): > 5000 for a 150mm column. -
Precision: %RSD of retention time < 1.0% (n=6 injections).
Linearity & Range
-
Range: 10 µg/mL to 1000 µg/mL.
-
Criteria:
. -
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 200, 500, 1000 µg/mL).
Accuracy (Recovery)
Since a certified reference material (CRM) might be rare for this specific isomer, accuracy is assessed via Spike Recovery .
-
Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting & Mechanistic Insights
The "Silanol Effect" on this compound
Even with modern columns, basic amines can tail.[1] However, this specific analyte has a unique advantage: Steric Shielding .
Figure 2: Mechanistic view of how the 3,3-dimethyl group reduces silanol interactions.
Insight: The bulky tert-butyl group at the C3 position sterically hinders the amine at C2. Unlike amphetamine, where the amine is exposed, this molecule's nitrogen is "protected." This often results in better peak symmetry than expected for a primary amine, provided the mobile phase is acidic.
Common Issues
-
Peak Splitting: If observed, this is likely due to the solvent mismatch. The analyte is very hydrophobic. If dissolved in 100% Methanol and injected into a 10% ACN mobile phase, it may precipitate or experience "solvent shock."
-
Fix: Dissolve the sample in the starting mobile phase (10% ACN / 90% Water).
-
-
Retention Drift: The t-butyl group is sensitive to temperature changes (affects hydrophobic interaction thermodynamics).[1]
-
Fix: Use a column oven set strictly to 30°C or 40°C.
-
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for Chromatographic Theory).
-
PubChem. (n.d.).[3] Compound Summary for this compound. (Used for physicochemical property estimation).[4] Retrieved from [Link]
Sources
Application Note & Protocols: Advanced Reductive Amination Techniques for the Synthesis of Sterically Hindered Amines
Abstract
The synthesis of sterically hindered amines is a formidable challenge in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and advanced materials where bulky amine moieties are essential for modulating biological activity or material properties.[1] Standard amine synthesis routes often fail when confronted with significant steric congestion around the reacting centers. Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation, yet its application to sterically demanding substrates requires specialized strategies to overcome unfavorable equilibria and slow reaction kinetics.[2][3][4] This guide provides an in-depth exploration of advanced reductive amination techniques, detailing the mechanistic challenges posed by steric hindrance and offering field-proven protocols using selective hydride reagents, silane-based systems, and modern catalytic methods.
The Challenge of Steric Hindrance in Reductive Amination
Reductive amination is a two-stage process that transforms a carbonyl compound and an amine into a more substituted amine.[4] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines). This intermediate is subsequently reduced to the final amine product.[5][6]
When dealing with sterically bulky ketones and/or amines, both stages of this process are severely hampered:
-
Imine/Iminium Ion Formation: The condensation reaction to form the imine or iminium ion is an equilibrium process. Significant steric clash between bulky substituents on the carbonyl and amine disfavors the formation of the tetrahedral hemiaminal intermediate and the subsequent planar imine, causing the equilibrium to lie heavily on the side of the starting materials.[2][3]
-
Competing Carbonyl Reduction: In a direct (one-pot) reductive amination, the reducing agent is present from the start. A non-selective or highly reactive reducing agent may preferentially reduce the more accessible and abundant starting carbonyl compound to an alcohol, rather than reducing the transient, low-concentration iminium ion intermediate.[2]
Overcoming these hurdles requires a carefully selected reagent system that can either drive the equilibrium towards the iminium intermediate or is sufficiently selective to reduce the iminium ion in the presence of a large excess of the starting carbonyl compound.
Figure 1: General mechanism of reductive amination. Steric hindrance primarily impedes the formation of the hemiaminal and its dehydration to the imine/iminium ion.
Strategy I: Selective Borohydride Reagents
The most widely adopted strategy for hindered substrates involves the use of mild and sterically demanding borohydride reagents. These reagents exhibit high selectivity for the reduction of the protonated iminium ion over the neutral carbonyl group.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)
Sodium triacetoxyborohydride is the preeminent reagent for challenging reductive aminations.[5][7] Its efficacy stems from a combination of mild reactivity and steric bulk. The three electron-withdrawing acetoxy groups attenuate the hydride-donating ability of the borohydride, making it less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[8][9] This selectivity ensures that only the more electrophilic iminium ion, formed in situ, is reduced.
Causality Behind Experimental Choices:
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants.[5][10] Tetrahydrofuran (THF) is a viable alternative. Protic solvents like methanol are generally avoided as they can react with STAB.[5][11]
-
Acid Catalyst: For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the overall reaction rate.[5][8]
-
Stoichiometry: A slight excess of the amine and a larger excess of STAB (1.3–1.6 equivalents) are typically used to drive the reaction to completion.[5]
Protocol 2.1: Direct Reductive Amination of a Hindered Ketone using STAB
This protocol describes the coupling of cycloheptanone with the moderately hindered N-phenylpiperazine.
Materials:
-
Cycloheptanone
-
N-Phenylpiperazine
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Glacial Acetic Acid (optional, but recommended for ketones)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and the amine (1.1 equiv).
-
Add anhydrous DCE to form a solution of approximately 0.1–0.5 M concentration relative to the ketone.
-
(Optional) Add glacial acetic acid (1.0 equiv) to the mixture and stir for 20 minutes at room temperature. This pre-stirring facilitates the initial equilibrium towards the hemiaminal.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12–24 hours.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Strategy II: Silane-Based Reductive Systems
For extremely challenging couplings, particularly between ketones and secondary amines, silane-based reducing systems provide a powerful metal-free alternative.[2]
Trichlorosilane (HSiCl₃) with a Lewis Base Activator
This system is highly effective for the synthesis of bulky tertiary amines.[2] Trichlorosilane itself is not a potent hydride donor, but its reactivity is unlocked in the presence of an organic Lewis base like N,N,N',N'-tetramethylethylenediamine (TMEDA). The reaction is thought to proceed through the formation of a hypervalent silicon species that facilitates the reduction of the iminium ion.
Causality Behind Experimental Choices:
-
Lewis Base: TMEDA acts as an activator for the trichlorosilane, increasing its hydridic character.[2]
-
Solvent: Dichloromethane (DCM) is a common solvent for this transformation.[2]
-
One-Pot Procedure: The direct, one-pot nature of this protocol is advantageous as it avoids the isolation of sensitive iminium intermediates.[2]
Protocol 3.1: HSiCl₃/TMEDA-Mediated Synthesis of a Hindered Tertiary Amine
This protocol details the reaction between acetophenone and N-methylaniline.[2]
Materials:
-
Acetophenone (or other ketone)
-
N-methylaniline (or other secondary amine)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Trichlorosilane (HSiCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the ketone (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous DCM.
-
Add TMEDA (1.0 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trichlorosilane (2.0 equiv) dropwise via syringe. Caution: Trichlorosilane is volatile, corrosive, and reacts violently with moisture. Handle in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 24–48 hours. Monitor progress by GC-MS or LC-MS.
-
Carefully quench the reaction by slowly pouring it into a vigorously stirred, chilled saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the residue by flash chromatography on silica gel.
Strategy III: Catalytic and Alternative Methods
Catalytic hydrogenation and transfer hydrogenation offer atom-economical and scalable routes.[1] While often associated with less hindered substrates, specific catalysts and conditions have been developed to address steric challenges.
-
Palladium Catalysis: Specialized palladium catalysts, such as those supported on graphitic carbon nitride (g-C₃N₄) with palladium hydroxide (Pd(OH)₂) species, have shown remarkable efficiency. The hydroxyl groups are proposed to facilitate both the imine formation and the C=N bond reduction, enabling the synthesis of hindered amines at room temperature.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reductive amination reactions, reducing reaction times from many hours to a few hours or even minutes.[12][13] This is particularly useful for sluggish reactions involving hindered substrates, often in combination with heterogeneous catalysts like Pt/C or Rh/C.[12]
-
Hantzsch Ester: For a mild, metal-free transfer hydrogenation, the Hantzsch ester can be used in combination with a thiourea catalyst to reduce pre-formed or in situ-generated iminium ions of hindered amines.[3]
Figure 2: A decision-making workflow to guide the selection of an appropriate reductive amination protocol for sterically hindered substrates.
Comparative Summary of Techniques
| Technique/Reagent System | Typical Substrates | Advantages | Limitations & Considerations |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes/Ketones + 1°/2° Amines | Broad scope, excellent functional group tolerance, mild conditions, commercially available.[5][7][14] | Can be slow with highly hindered substrates; water-sensitive.[5][10][11] |
| Trichlorosilane / TMEDA | Ketones + 2° Aryl Amines | Highly effective for bulky tertiary amines, metal-free, one-pot procedure.[2] | Moisture-sensitive, HSiCl₃ is corrosive; less effective for 1° amines. |
| Catalytic Hydrogenation (H₂) | Broad range | High atom economy, scalable, environmentally friendly.[1] | Requires pressure equipment; catalyst may reduce other functional groups (e.g., alkenes, nitro groups). |
| Microwave-Assisted Catalysis | Broad range | Drastically reduced reaction times, improved yields for sluggish reactions.[12][13] | Requires specialized microwave reactor; optimization of conditions may be needed. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
-
ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]
-
ResearchGate. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]
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Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Yagafarov, N., Kolesnikov, P. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]
-
ResearchGate. (2025). Boron reagents for reductive amination. ResearchGate. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
-
Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
-
Datapdf.com. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Carbonyls. datapdf.com. [Link]
-
PMC. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
ACS Publications. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. [Link]
-
ACS Publications. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. [Link]
-
Nottingham ePrints. (n.d.). One Pot Silane Mediated Reductive Amination using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. orgchemboulder.com. [Link]
-
RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]
-
Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]
-
MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]
-
CEM Corporation. (n.d.). Reductions. CEM Corporation. [Link]
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Troubleshooting & Optimization
Improving reaction yields in the synthesis of 1-Phenyl-2-amino-3,3-dimethylbutane
Welcome to the technical support center for the synthesis of 1-Phenyl-2-amino-3,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The inherent steric hindrance of the tert-butyl group adjacent to the amine functionality presents unique challenges that this guide will address in detail.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most practical synthetic approaches involve a two-stage process: first, the synthesis of the ketone precursor, 1-phenyl-3,3-dimethyl-2-butanone, followed by amination. For the amination step, reductive amination and the Leuckart reaction are the most commonly employed methods. The choice of route often depends on available starting materials, scalability, and desired purity.
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge lies in the significant steric hindrance created by the tert-butyl group. This steric bulk can impede the approach of reagents to the carbonyl group during the amination step, leading to slow reaction rates and the need for optimized conditions to achieve satisfactory yields.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Specific hazards include the handling of strong acids and bases, flammable solvents, and potentially toxic reagents. A thorough risk assessment should be conducted before commencing any experimental work.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[2][3] A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any side products.
Troubleshooting Guide
Low yields and the formation of side products are common issues in the synthesis of sterically hindered amines. This section provides a structured approach to troubleshooting these challenges.
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of the ketone precursor | Insufficient reaction time or temperature: Sterically hindered ketones often require more forcing conditions. | Cautiously increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC to determine the optimal duration. |
| Ineffective reducing agent (for reductive amination): The chosen hydride reagent may not be potent enough to reduce the sterically hindered imine intermediate. | Consider using a more robust reducing agent like sodium triacetoxyborohydride, which is known to be effective for reductive aminations.[4] | |
| Poor imine formation: The equilibrium between the ketone and the imine may not favor the imine due to steric hindrance. | In direct reductive amination, the use of a dehydrating agent or a Lewis acid catalyst can help to drive the equilibrium towards imine formation.[5][6] | |
| Product loss during workup and purification | Emulsion formation during extraction: The amine product can act as a surfactant, leading to persistent emulsions. | Add a saturated solution of sodium chloride (brine) to break up emulsions. Adjusting the pH of the aqueous layer can also be effective. |
| Co-elution during column chromatography: The product may have a similar polarity to starting materials or byproducts. | Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC. Consider using a different stationary phase if co-elution persists.[3] |
Formation of Side Products
| Symptom | Potential Cause | Suggested Solution |
| Presence of N-formyl byproduct (Leuckart reaction) | Incomplete hydrolysis of the N-formyl intermediate. | Ensure complete hydrolysis by using a sufficiently concentrated acid (e.g., concentrated HCl) and adequate heating time.[7][8] |
| Formation of dialkylated amines (Reductive Amination) | Reaction of the primary amine product with the starting ketone. | This is less common with sterically hindered amines but can be minimized by using a stoichiometric amount of the amine source and adding it slowly to the reaction mixture. |
| Unidentified impurities in the final product | Side reactions due to high temperatures or reactive intermediates. | Characterize the impurities using techniques like GC-MS or NMR to understand their origin. This can help in modifying the reaction conditions to suppress their formation. |
Experimental Protocols
Synthesis of 1-phenyl-3,3-dimethyl-2-butanone (Ketone Precursor)
This protocol outlines a plausible route via a Darzens glycidic ester condensation followed by saponification and decarboxylation.[9][10][11]
Stage 1: Darzens Condensation
-
To a round-bottom flask, add benzaldehyde and an α-halo ester (e.g., ethyl α-chloropropionate) in a suitable solvent like toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a strong base (e.g., sodium ethoxide) while maintaining the low temperature.
-
Allow the reaction to stir and warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude glycidic ester.
Stage 2: Saponification and Decarboxylation
-
Dissolve the crude glycidic ester in an alcoholic solvent.
-
Add an aqueous solution of a strong base (e.g., NaOH) and heat the mixture to induce saponification.
-
After saponification is complete (monitored by TLC), cool the mixture and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) and gently heat to promote decarboxylation, which will yield the desired ketone.
-
Extract the ketone with an organic solvent, wash, dry, and concentrate to obtain the crude product, which can be purified by distillation or column chromatography.
Synthesis of this compound
Method A: Reductive Amination
This one-pot procedure is often preferred for its milder conditions.[4][5]
-
In a reaction flask, dissolve 1-phenyl-3,3-dimethyl-2-butanone and an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with water.
-
Make the solution basic with an aqueous base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by distillation or column chromatography.
Method B: Leuckart Reaction
This classical method uses formic acid or its derivatives as both the reducing agent and the amine source.[7][12]
-
In a flask equipped for distillation, mix 1-phenyl-3,3-dimethyl-2-butanone with a significant excess of ammonium formate or formamide.
-
Heat the mixture to a high temperature (typically 160-185 °C).
-
Water and other volatile byproducts will distill off during the reaction.
-
After the reaction is complete, cool the mixture and add a strong acid (e.g., concentrated HCl) to hydrolyze the intermediate N-formyl derivative.
-
Heat the mixture under reflux until hydrolysis is complete.
-
Cool the reaction mixture and make it strongly basic with a concentrated base (e.g., NaOH).
-
Extract the liberated amine with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by distillation under reduced pressure.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Barbe, G., & Charette, A. B. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Kolis, S. P., & Johnson, J. S. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(84), 15482-15485. [Link]
-
ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Reductive amination. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Leuckart reaction. Retrieved from [Link]
-
Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]
-
Orliac, A., Gomez, C., & Sayag, C. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Catalysis Reviews, 43(4), 433-481. [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Leuckart Reaction: Mechanism and Yields. Journal of the American Chemical Society, 66(4), 532-534. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Erowid. (1980). Grignard Reactions of Nitriles in Benzene. Retrieved from [Link]
-
Md. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. [Link]
-
Sciencemadness Discussion Board. (2006, March 19). BzMgCl + MeCN, what did I get? Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. [Link]
-
University of California, Irvine. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Benzylic Grignard reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
UniCA IRIS. (2024, November 7). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-acetamido-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-ol. Retrieved from [Link]
-
PMC. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]
-
MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4945. [Link]
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Technical Support Center: Optimizing Chiral Separation of 1-Phenyl-2-amino-3,3-dimethylbutane Enantiomers
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 1-Phenyl-2-amino-3,3-dimethylbutane enantiomers. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Section 1: Foundational Knowledge & Initial Considerations
1.1. Why is the chiral separation of this compound important?
This compound contains a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical applications, it is crucial to separate and quantify these enantiomers because they can exhibit different pharmacological and toxicological profiles.[1][2] Regulatory agencies often require the characterization of each enantiomer of a chiral drug candidate.
1.2. What are the primary chromatographic techniques for this separation?
The most common and effective techniques for the chiral separation of amines like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3][4][5][6] Gas Chromatography (GC) can also be employed, often requiring derivatization of the amine.[7][8]
Section 2: Troubleshooting Guide - HPLC Methods
This section addresses common issues encountered during the development and execution of HPLC-based chiral separations for this compound.
Q1: I am not seeing any separation between the enantiomers. What are the first steps to troubleshoot this?
Answer:
A complete lack of resolution is a common starting point in chiral method development.[9] The issue typically lies with the initial choice of the chiral stationary phase (CSP) or the mobile phase composition.
-
Re-evaluate Your Chiral Stationary Phase (CSP): The selection of an appropriate CSP is the most critical factor in chiral separations.[10] For primary amines, polysaccharide-based (e.g., cellulose or amylose derivatives) and crown-ether based CSPs are often successful.[5][11] If your initial choice is not working, a screening approach with different types of CSPs is highly recommended.[10][12]
-
Mobile Phase Composition is Key:
-
Normal-Phase vs. Reversed-Phase: Many chiral separations of amines are more successful in normal-phase (NP) or polar organic modes.[9] If you are using reversed-phase (RP) without success, consider switching to an NP-compatible mobile phase (e.g., hexane/ethanol).
-
Additives are Crucial for Amines: Basic compounds like this compound often require the addition of a basic modifier to the mobile phase to improve peak shape and selectivity.[13] Conversely, some CSPs, like crown-ether phases, require an acidic mobile phase.[5]
-
Experimental Protocol: Initial CSP and Mobile Phase Screening
-
Column Selection: Choose a set of 3-4 chiral columns with different selectivities. A good starting point would be one cellulose-based, one amylose-based, and one crown-ether based column.
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol modifier (e.g., isopropanol or ethanol). Include a small amount (0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) in the alcohol portion.[13][14]
-
Crown-Ether: For the crown-ether column, use an acidic mobile phase, such as perchloric acid in methanol/water.[15]
-
-
Screening Execution: Run a scouting gradient on each column/mobile phase combination to identify promising conditions.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape for basic analytes is often due to secondary interactions with the silica support of the stationary phase or inappropriate mobile phase conditions.
-
Optimize the Basic Additive: The concentration and type of basic additive can significantly impact peak shape.[13] If 0.1% DEA is not effective, try increasing the concentration slightly or switching to a different amine like TEA or ethylenediamine.[13][16] These additives compete with the analyte for active sites on the stationary phase, reducing tailing.[17]
-
Check Mobile Phase pH (Reversed-Phase): In RP-HPLC, the pH of the mobile phase is critical. For a basic amine, a higher pH buffer can suppress the ionization of the analyte and reduce tailing. However, ensure the pH is compatible with the column's operating range.
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[18][19] Ideally, dissolve your sample in the initial mobile phase.[19]
Q3: I am observing peak splitting. What could be the cause?
Answer:
Peak splitting in HPLC can stem from several issues, ranging from the column itself to the injection solvent.[18][20][21][22]
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to a split peak.[20][21] If all peaks in your chromatogram are split, this is a likely cause. Backflushing the column (if the manufacturer allows) or replacing it may be necessary.[18]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including splitting.[22] Try reducing the injection volume or the sample concentration.
-
Incompatibility of Sample Solvent and Mobile Phase: As mentioned for peak tailing, a strong injection solvent can cause the sample to behave erratically as it enters the mobile phase stream, leading to split peaks.[18][19]
Logical Flow for Troubleshooting Peak Splitting
Caption: Decision tree for troubleshooting peak splitting in HPLC.
Section 3: Supercritical Fluid Chromatography (SFC) as a Powerful Alternative
SFC is an excellent alternative to HPLC for chiral separations of primary amines, often providing faster analysis times and different selectivity.[3][4][5][6]
FAQ 1: Why should I consider SFC for separating this compound?
Answer: SFC utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity. This allows for higher flow rates and faster separations compared to HPLC.[6] For primary amines, SFC on polysaccharide or crown-ether based CSPs can offer excellent resolution where HPLC might fall short.[3][5]
FAQ 2: What are the key parameters to optimize in chiral SFC?
Answer:
-
Co-solvent/Modifier: While CO2 is the primary mobile phase, an organic modifier (co-solvent) like methanol or ethanol is required to elute polar compounds.[4] The type and percentage of the co-solvent are critical for achieving selectivity.
-
Additives: Similar to HPLC, additives are essential. However, the choice can be different. While basic additives are common for polysaccharide phases, some studies show that a combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) can yield excellent selectivity for primary amines on certain phases.[3]
-
Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid. Systematically evaluating their effect is crucial for optimization. Mid-range temperatures (30-35°C) often provide a good balance between retention and efficiency.[4]
Table 1: Comparison of Starting Conditions for HPLC and SFC
| Parameter | HPLC (Normal Phase) | SFC |
| Primary Mobile Phase | n-Hexane | Supercritical CO2 |
| Modifier/Co-solvent | Isopropanol or Ethanol (5-20%) | Methanol (5-40%) |
| Common Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.1-0.3% Trifluoroacetic Acid (TFA) / Triethylamine (TEA) or Ammonium Hydroxide |
| Typical Flow Rate | 1.0 mL/min | 3.0-5.0 mL/min |
| Typical Pressure | 50-150 bar | 100-200 bar (Back Pressure) |
Section 4: Gas Chromatography (GC) Considerations
FAQ 3: Can I use Gas Chromatography for this separation?
Answer: Yes, GC can be used, but it typically requires derivatization of the primary amine to make it more volatile and improve its chromatographic behavior.[7][8]
-
Derivatization: The amino group can be derivatized with reagents like trifluoroacetic anhydride or isopropyl isocyanate.[7] This step adds complexity but can enable separation on a suitable chiral GC column.
-
Stationary Phase: A chiral stationary phase, such as one based on proline derivatives, would be necessary to resolve the enantiomers of the derivatized analyte.[7]
General Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Section 5: Final FAQs
Q: Can the elution order of the enantiomers change?
A: Yes, the elution order can be inverted by changing the chiral stationary phase, the mobile phase composition (including the type of additive), or even the temperature.[14][23] This can be particularly useful in impurity analysis where it is advantageous to have the minor enantiomer elute before the major one.[6]
Q: I have a validated method, but the retention times are shifting. What should I check?
A: Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important in isocratic separations.[24]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Always prepare fresh mobile phase and measure components accurately.
-
Column "Memory" Effects: Some additives, particularly amines, can adsorb onto the stationary phase and alter its properties over time, a phenomenon known as a "memory effect".[24][25] A thorough column wash or dedicating a column to a specific method can mitigate this.
-
System Leaks: A small leak in the HPLC or SFC system can cause pressure fluctuations and lead to shifting retention times.[18]
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
- Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chrom
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
- Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral SFC-UV separation of amine and imine derivative using standard...
- Chiral HPLC Method Development. I.B.S. Analytical.
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
- It Isn't Always The Column: Troubleshooting Your HPLC Separ
- Chiral HPLC and SFC Columns. Columnex.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Peak Splitting in HPLC: Causes and Solutions.
- Frequently Asked Questions. Daicel Chiral Technologies.
- Playing with Selectivity for Optimal Chiral Separation.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Efficient method development for chiral separ
- Chiral FAQs. MZ-Analysentechnik.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chiral HPLC Separ
- Trouble with chiral separations.
- Split peaks as a phenomenon in liquid chrom
- What Are The Common Peak Problems in HPLC. Alwsci.
- High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Synthesis of 2-Amino-1-Phenylbutane. Scribd.
- Enantiomers and Their Resolution. Encyclopedia MDPI.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Amino Acid and Peptide Chiral Separ
- 1-PHENYL-2-AMINO-3-METHYLBUTANE. ChemicalBook.
- Resolution of enantiomers. Khan Academy.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- 1-Phenyl-2,3-dimethylbutane. PubChem - NIH.
- 2-AMINO-3,3-DIMETHYLBUTANE 3850-30-4 wiki. Guidechem.
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- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography [academia.edu]
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Technical Support Center: Purification of 1-Phenyl-2-amino-3,3-dimethylbutane
Welcome to the technical support guide for the purification of 1-Phenyl-2-amino-3,3-dimethylbutane. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this chiral building block. The presence of impurities, whether they are starting materials, byproducts, or stereoisomers, can significantly impact downstream applications, including pharmacological activity and safety profiles.
This guide provides a structured approach to troubleshooting common purification challenges and offers detailed protocols based on established chemical principles. We will explore the "why" behind each technique, ensuring you can adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of this compound and related chiral amines.
Q1: What are the most common impurities I should expect in my crude this compound product?
A: The impurity profile is highly dependent on the synthetic route. However, for chiral amines synthesized via common methods like reductive amination of a ketone precursor, you can generally expect:
-
Unreacted Starting Materials: Such as the corresponding ketone (1-phenyl-3,3-dimethylbutan-2-one) or other precursors.
-
Process-Related Impurities: These can include byproducts from side reactions. For instance, if a borohydride reducing agent is used, incompletely reduced intermediates might be present.[1]
-
Enantiomeric/Diastereomeric Impurities: If the synthesis is stereoselective, the undesired enantiomer or diastereomer will be a critical impurity to remove. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying and often separating these.[2][3][4]
-
Degradation Products: Amines can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light over extended periods.[5]
Q2: My crude product is an oil, but I need a solid for further steps. What is the best approach?
A: Amines, particularly free bases, are often oils or low-melting solids. The most reliable method to obtain a crystalline, handleable solid is to convert the amine into an acid addition salt. The hydrochloride (HCl) or hydrobromide (HBr) salts are most common. These salts exhibit higher melting points and different solubility profiles, making them excellent candidates for purification by recrystallization.
Q3: How do I choose between recrystallization and column chromatography for purification?
A: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a large amount of product with a small amount of impurities that have different solubility profiles. It is a highly efficient and scalable technique for achieving high purity.[6][7] Converting the amine to a salt is often the best strategy for successful recrystallization.
-
Column Chromatography is superior for separating mixtures where the components have different polarities, especially if the impurities are present in significant quantities or have solubilities similar to the product.[8] It is also the primary method for removing impurities that are structurally very similar to the desired compound.
Q4: How can I accurately assess the chemical and stereochemical purity of my final product?
A: A combination of analytical techniques is essential for a complete purity assessment.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating the main compound from non-volatile impurities.[10] A purity level of >95% is a common acceptance criterion.[9]
-
Chiral HPLC: This is critical for determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of your chiral amine. Specialized chiral stationary phases (CSPs) are used for this purpose.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[9]
| Analytical Method | Principle | Primary Use Case | Limitations |
| ¹H and ¹³C NMR | Nuclear spin alignment in a magnetic field | Structural confirmation and identification of organic impurities | Lower sensitivity for minor impurities (<1%) |
| HPLC (Reversed-Phase) | Differential partitioning between a non-polar stationary phase and a polar mobile phase | Quantifying non-volatile impurities (Purity >95%)[9] | May not detect highly volatile impurities |
| Chiral HPLC | Enantioselective interactions with a Chiral Stationary Phase (CSP)[3] | Determining enantiomeric excess (e.e.) | Requires method development to find the right column and mobile phase[12] |
| GC-MS | Separation by boiling point followed by mass-based detection | Identifying and quantifying volatile impurities[9] | Not suitable for non-volatile or thermally unstable compounds |
Section 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification process in a problem-solution format.
Problem 1: My recrystallization yield is extremely low.
-
Possible Cause: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Alternatively, you may have used an excessive volume of solvent.[8]
-
Solution:
-
Re-evaluate Your Solvent System: The ideal single solvent for recrystallization should dissolve the compound when hot but not at room temperature.[6] Conduct small-scale solubility tests with various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) and anti-solvents (e.g., hexanes, diethyl ether).
-
Use a Two-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent. Then, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow it to cool slowly.[6][7]
-
Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding the solvent in small portions is key.[8]
-
Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation before filtration.
-
Problem 2: My product is colored, but the literature reports it as a white solid.
-
Possible Cause: The color is likely due to high-molecular-weight, polar impurities or baseline impurities from your starting materials.
-
Solution:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly below its boiling point. Add a small amount (1-2% by weight) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[7]
-
Hot Filtration: Swirl the mixture and gently heat it for a few minutes. Then, perform a hot gravity filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities.[6][7] The resulting filtrate should be colorless and can then be cooled to induce crystallization.
-
Problem 3: Column chromatography is not separating my product from a key impurity.
-
Possible Cause: The polarity of the mobile phase (eluent) is not optimized, leading to co-elution. The impurity and your product may have very similar polarities.
-
Solution:
-
Systematic TLC Analysis: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that provides a good separation (ΔRf > 0.2) between your product and the impurity, with the product having an Rf value between 0.25 and 0.35.
-
Adjust Mobile Phase Polarity: If using a normal-phase system (e.g., silica gel with ethyl acetate/hexanes), a gradual decrease in the proportion of the polar solvent (ethyl acetate) will increase the retention time and may improve separation.
-
Consider a Different Stationary Phase: If silica gel (which is acidic) is not effective, consider using neutral or basic alumina, or even a reverse-phase (C18) stationary phase, depending on the properties of your compounds.[8]
-
Check Column Loading: Do not overload the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to stationary phase by weight. Overloading leads to broad peaks and poor separation.[8]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This protocol is often the most effective method for obtaining high-purity crystalline material. The conversion to a salt enhances the crystalline nature of the amine.
-
Salt Formation:
-
Dissolve the crude this compound free base in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue addition until the solution is acidic (test with pH paper) and a precipitate has formed.
-
Collect the solid hydrochloride salt by vacuum filtration, wash it with a small amount of cold diethyl ether, and air dry.
-
-
Solvent Selection for Recrystallization:
-
Place small amounts (10-20 mg) of the crude HCl salt into separate test tubes.
-
Add potential solvents (e.g., isopropanol, ethanol, water, acetonitrile) dropwise at room temperature to test for insolubility.
-
Heat the tubes that showed insolubility at room temperature. An ideal solvent will dissolve the salt when hot but not when cold. Isopropanol or an ethanol/water mixture is often a good starting point.
-
-
Recrystallization Procedure: [6][7]
-
Place the crude HCl salt in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent and heat the mixture to a gentle boil with stirring. Add just enough hot solvent in portions until the solid completely dissolves.
-
If the solution is colored, proceed with activated charcoal treatment as described in the Troubleshooting section.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography of the Free Base
This protocol is suitable for removing impurities with different polarities from the amine free base.
-
Preparation:
-
TLC Analysis: Determine an optimal mobile phase (e.g., a mixture of ethyl acetate/hexanes with 1-2% triethylamine to prevent peak tailing of the amine on the acidic silica).
-
Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions in an ordered array of test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 4: Visualization & Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the typical sequence of steps in purifying the crude product.
Caption: A standard workflow for the purification and analysis of this compound.
Diagram 2: Decision Tree for Troubleshooting
This diagram helps diagnose and solve common purification issues.
Caption: A decision-making tool for addressing common purification challenges.
References
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
- Chiral HPLC Column. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025).
- Chiral Drug Separ
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
- process related impurities: Topics by Science.gov. (n.d.). Science.gov.
- Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol. (n.d.). Benchchem.
- Validating the Purity of Synthesized 1-Phenylpent-3-en-1-one: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2000).
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
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- 5. researchgate.net [researchgate.net]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Addressing stability issues of 1-Phenyl-2-amino-3,3-dimethylbutane in aqueous solution
Technical Support Center: 1-Phenyl-2-amino-3,3-dimethylbutane
A Guide to Understanding and Mitigating Aqueous Stability Challenges
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the stability and integrity of your experiments. This guide moves from frequently asked questions to in-depth troubleshooting and detailed experimental protocols, offering a comprehensive framework for your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound in aqueous solutions.
Q1: What is this compound and what are its basic properties?
A1: this compound is an organic compound with the chemical formula C12H19N[1]. It is a primary amine featuring a phenyl group and a sterically hindered tert-butyl group adjacent to the amino-functionalized carbon. The nitrogen atom's lone pair of electrons allows it to act as a base[2]. Its solubility in water is influenced by its ability to form hydrogen bonds, though the large hydrocarbon structure may limit this[3].
| Property | Value | Source |
| Molecular Formula | C12H19N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Structure Type | Primary Aliphatic Amine | [4] |
| LogP (Octanol/Water) | 2.91 | [1] |
Q2: What are the primary factors that influence the stability of this compound in an aqueous solution?
A2: The stability of primary amines like this compound in aqueous solutions is primarily dictated by several environmental factors. These include:
-
pH: The pH of the solution affects the protonation state of the amino group. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions[5].
-
Oxygen: Dissolved oxygen is a major concern, as it can lead to oxidative degradation of the amine[6].
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions[6].
-
Presence of Metal Ions: Transition metals can act as catalysts for oxidation reactions, significantly increasing the rate of degradation[6].
-
Light Exposure: While not as common for this structure type, UV or high-intensity light can sometimes promote photodegradation pathways.
Q3: How does the chemical structure of this compound impact its stability?
A3: The structure has two key features influencing stability. First, the primary amino group is the most reactive site, susceptible to oxidation. Second, the bulky tert-butyl group provides significant steric hindrance around the amino group. This steric bulk can physically obstruct the approach of reactive species, which may slow down certain degradation reactions compared to less hindered primary amines[6].
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: I'm observing a rapid loss of my compound in solution, even at neutral pH. What's happening?
Answer: This is a classic sign of oxidative degradation, a common pathway for amines[6]. Even at neutral pH, dissolved oxygen in your aqueous buffer can be sufficient to cause degradation over time, especially if trace metal ion contaminants are present to catalyze the reaction.
Troubleshooting Steps:
-
Deoxygenate Your Solutions: Before adding your compound, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen. Maintain a nitrogen blanket over the solution during your experiment if possible.
-
Incorporate a Chelating Agent: Add a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester divalent metal ions that catalyze oxidative degradation[6].
-
Control the Temperature: Perform your experiments at the lowest practical temperature. If possible, prepare solutions fresh and store them at 2-8°C. Avoid leaving solutions at room temperature for extended periods.
Problem 2: My compound won't fully dissolve in my aqueous buffer. How can I improve its solubility?
Answer: With a LogP of 2.91, this compound has limited water solubility[1]. The primary amino group provides a handle to improve this. Amines are basic and can be protonated to form a much more water-soluble ammonium salt[3].
Troubleshooting Steps:
-
pH Adjustment: Lower the pH of your solution. By adding a dilute acid (e.g., HCl), you will convert the amine (R-NH2) to its protonated salt form (R-NH3+), which is significantly more polar and thus more soluble in water. Aim for a pH at least 2 units below the pKa of the amine.
-
Use of Co-solvents: If pH adjustment is not compatible with your experimental system, consider using a water-miscible organic co-solvent. Solvents like ethanol, DMSO, or polyethylene glycol (PEG) can be added in small percentages (e.g., 1-10%) to the aqueous buffer to increase the solubility of organic compounds. However, always verify co-solvent compatibility with your downstream applications.
Problem 3: My HPLC analysis shows multiple new peaks appearing over time. How can I identify if these are degradants?
Answer: The appearance of new, growing peaks is a strong indication of degradation. To confirm this and understand the degradation pathway, a forced degradation (or stress testing) study is the standard approach. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradants.
Workflow for Identifying Degradants:
-
Run a Forced Degradation Study: Perform the protocol detailed in Section 3. This will generate samples where your compound has been degraded by acid, base, oxidation, and heat.
-
Analyze by LC-MS/MS: The most effective way to characterize these new peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique will separate the peaks (LC) and provide the mass (MS) of each one, as well as fragmentation data (MS/MS), which can be used to elucidate their structures[7][8].
-
Compare Retention Times: Compare the retention times of the unknown peaks in your experimental sample to those generated during the forced degradation study. A match suggests a specific degradation pathway is occurring under your experimental conditions. For example, if a peak from your sample matches a peak that only appeared under oxidative stress conditions, you have likely identified an oxidation product.
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for critical experiments related to stability assessment.
Protocol 1: Systematic Approach to Stability Assessment
This workflow provides a logical progression from initial characterization to formulation development.
Caption: A systematic workflow for assessing compound stability.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H2O2)
-
Water bath, UV light chamber
-
HPLC vials, pH meter
Procedure:
-
Prepare Samples: For each condition, add a known amount of the stock solution to a vial and dilute with the stressor solution. Prepare a control sample diluted with only water.
-
Acid Hydrolysis: Dilute with 0.1 M HCl.
-
Base Hydrolysis: Dilute with 0.1 M NaOH.
-
Oxidation: Dilute with 3% H2O2.
-
Thermal Stress: Dilute with water.
-
Photolytic Stress: Dilute with water.
-
-
Incubate:
-
Incubate the Acid, Base, and Thermal vials in a water bath at 60°C for 24 hours.
-
Keep the Oxidation vial at room temperature for 24 hours.
-
Place the Photolytic vial in a photostability chamber (e.g., ICH Option 2) for a defined period.
-
Store the control vial at 4°C in the dark.
-
-
Neutralize & Analyze:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 10-20% degradation of the parent compound for optimal results.
Protocol 3: Stability-Indicating RP-HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an empirically determined λmax)
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation study and your experimental runs.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Run the HPLC method and analyze the chromatograms. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main compound peak and from each other.
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation routes for this compound in an aqueous environment based on common amine chemistry.
Caption: Potential degradation pathways for the target compound.
By understanding the inherent properties of this compound and proactively applying these troubleshooting and analytical strategies, you can significantly improve the reliability and accuracy of your experimental outcomes.
References
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
- This compound - Stenutz.
- 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26).
- Degradation Pathways | Request PDF - ResearchGate.
- 1-PHENYL-2-AMINO-3-METHYLBUTANE | 46114-16-3 - ChemicalBook.
- 1-Phenyl-2,3-dimethylbutane | C12H18 | CID 12054035 - PubChem - NIH.
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19).
- Basicity of Amines - A level Chemistry Revision Notes - Save My Exams. (2024, December 23).
- 23.1. Properties of amines | Organic Chemistry II - Lumen Learning.
- Formulation strategies to help de-risking drug development - SEQENS. (2025, June 24).
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Analytical Methods - RSC Publishing.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (2021, August 14).
- 2-AMINO-3,3-DIMETHYLBUTANE 3850-30-4 wiki - Guidechem.
- 2-amino-2,3-dimethylbutane - the NIST WebBook.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025, July 23).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - Ubaya Repository. (2023, March 14).
- Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid - Benchchem.
- Amino Acid Analysis Methods - Creative Proteomics.
- Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.
Sources
- 1. This compound [stenutz.eu]
- 2. savemyexams.com [savemyexams.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Low Ionization Efficiency in LC-MS Analysis of Bulky Amines
Welcome to the technical support center for LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low ionization efficiency, specifically when analyzing bulky amines. Here, we will move beyond simple procedural lists to explore the underlying scientific principles governing these challenges and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my bulky amine analytes show poor signal intensity in ESI-MS?
A1: Low signal intensity for bulky amines in Electrospray Ionization Mass Spectrometry (ESI-MS) is a common challenge stemming from several physicochemical properties of the analytes and their interaction with the ESI process.
-
High pKa and Solution-Phase Chemistry: Bulky amines are often strong bases with high pKa values. To achieve protonation for positive-ion ESI, the mobile phase pH must be significantly lower than the analyte's pKa.[1] If the mobile phase pH is too high, the amine will be in its neutral form, leading to poor ionization.
-
Gas-Phase Basicity: While related to pKa, gas-phase basicity is a more direct measure of a molecule's ability to accept a proton in the gas phase, which is crucial for ESI.[2][3] Some bulky amines, despite being strong bases in solution, may have lower gas-phase basicity, hindering their ability to retain a charge as they transition into the gas phase.
-
Steric Hindrance: The "bulky" nature of these molecules can sterically hinder the nitrogen atom's lone pair of electrons from readily accepting a proton. This is particularly true for tertiary and sterically encumbered secondary amines.
-
Surface Activity and Ion Suppression: Bulky amines can be surface-active, meaning they preferentially accumulate at the surface of the ESI droplets.[3] This can lead to competition for charge with other analytes or mobile phase components, resulting in ion suppression.[4]
Q2: My primary amine analyte is still showing a weak signal even with an acidic mobile phase. What else could be the issue?
A2: While an acidic mobile phase is a good starting point, other factors can contribute to poor signal intensity for primary amines.
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and acid modifier can significantly impact ionization efficiency.
-
Solvent Choice: Acetonitrile and methanol are common organic solvents in reversed-phase LC-MS. Their different volatilities and abilities to support proton transfer can affect the ESI process. It's often worthwhile to test both to see which provides a better signal for your specific analyte.
-
Acid Modifier: Formic acid is a common choice for acidifying the mobile phase.[5] However, the concentration needs to be optimized. Too little may not sufficiently protonate the analyte, while too much can sometimes lead to ion suppression.
-
-
In-Source Fragmentation: Some bulky amines can be prone to fragmentation in the ion source, even with soft ionization techniques like ESI. This can lead to a distribution of the signal among multiple fragment ions, reducing the intensity of the desired precursor ion.
-
Matrix Effects: If you are analyzing samples from complex matrices (e.g., plasma, tissue extracts), co-eluting endogenous compounds can suppress the ionization of your analyte.[4][6]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions for Enhanced Ionization
A systematic approach to mobile phase optimization is often the first and most effective step in troubleshooting low signal intensity.
Q: How do I systematically optimize my mobile phase to improve the signal of my bulky amine?
A: Follow this step-by-step protocol to explore the impact of different mobile phase parameters on your analyte's signal.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: A standard C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A generic gradient suitable for your analyte's expected retention time.
-
Flow Rate: Appropriate for your column dimensions.
-
Injection Volume: Consistent across all experiments.
-
-
Step 1: Evaluate Different Acidic Modifiers.
-
Prepare mobile phases with different volatile acids at the same concentration (e.g., 0.1%).
-
Test Formic Acid vs. Acetic Acid. Formic acid is a stronger acid and may be more effective at protonating your amine.[5]
-
Inject your analyte standard under each condition and compare the peak area/height.
-
-
Step 2: Optimize Acid Concentration.
-
Using the best-performing acid from Step 1, prepare a range of concentrations (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze your standard with each concentration to find the optimal balance between protonation and potential ion suppression.
-
-
Step 3: Consider Ammonium Formate or Acetate Buffers.
-
For some amines, a buffered system can provide more stable ionization.[7] Prepare mobile phases containing a low concentration (e.g., 5-10 mM) of ammonium formate or ammonium acetate, with and without a small amount of acid.[7]
-
These volatile salts can help maintain a consistent pH and improve peak shape.[8]
-
-
Step 4: Evaluate the Organic Solvent.
-
Repeat the most promising conditions from the previous steps, but substitute methanol for acetonitrile as the organic modifier. The different solvent properties can sometimes lead to a significant change in ionization efficiency.
-
Table 1: Common Mobile Phase Additives for Amine Analysis
| Additive | Typical Concentration | pKa | Key Characteristics |
| Formic Acid | 0.05 - 0.2% | 3.75 | Stronger acid than acetic acid, good for protonating basic compounds.[5][9] |
| Acetic Acid | 0.1 - 0.5% | 4.76 | Weaker acid, can be a good alternative if formic acid causes in-source fragmentation.[9] |
| Ammonium Formate | 5 - 20 mM | 3.75 (formic acid), 9.25 (ammonium) | Volatile buffer, can improve peak shape and ionization stability.[7] |
| Ammonium Acetate | 5 - 20 mM | 4.76 (acetic acid), 9.25 (ammonium) | Another common volatile buffer, useful for a slightly higher pH range than ammonium formate.[7] |
Guide 2: Chemical Derivatization to Enhance Ionization
When mobile phase optimization is insufficient, chemical derivatization can be a powerful tool to improve the ionization efficiency of bulky amines.[10][11]
Q: When should I consider derivatization, and what are my options?
A: Consider derivatization when your bulky amine has very low intrinsic ionization efficiency, or if you need to significantly improve the limits of detection. The goal is to attach a chemical group to your analyte that is easily ionizable.
Common Derivatization Strategies for Amines:
-
Dansyl Chloride: Reacts with primary and secondary amines to form a highly fluorescent derivative that also ionizes very well in ESI.[10][12]
-
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Also reacts with primary and secondary amines, creating a derivative that is amenable to LC-MS analysis.[10]
-
Reagents Introducing a Quaternary Amine: These reagents add a permanently charged group to the molecule, ensuring it is always ionized.
Experimental Protocol: General Derivatization Workflow
-
Reagent Selection: Choose a derivatization reagent that is selective for the amine functional group and introduces a readily ionizable moiety.[13]
-
Reaction Optimization:
-
Optimize the reaction conditions (pH, temperature, time, and reagent concentration) to ensure complete derivatization of your analyte.
-
Use a standard of your analyte to develop and validate the derivatization method.
-
-
Sample Cleanup: After the reaction, it may be necessary to remove excess derivatization reagent and byproducts, as these can interfere with the LC-MS analysis. Solid-phase extraction (SPE) is a common technique for this.
-
LC-MS Method Development: Develop a new LC-MS method optimized for the derivatized analyte. The chromatographic behavior and optimal MS parameters will likely be different from the underivatized compound.
dot
Caption: A general workflow for chemical derivatization.
Guide 3: Exploring Alternative Ionization Techniques
If ESI is not providing adequate sensitivity, even after optimization, it may be time to consider alternative ionization sources.
Q: My bulky amine is quite lipophilic. Would another ionization technique be better than ESI?
A: Yes, for less polar and more lipophilic compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more effective than ESI.[14][15]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for neutral or less polar compounds that are thermally stable.[16][17] It works by creating reactant ions from the mobile phase, which then transfer a charge to the analyte molecules.[17]
-
Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize the analyte, often with the help of a dopant. It is particularly effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[15][17]
dot
Caption: Selecting an ionization source based on analyte polarity.
When to Choose APCI or APPI:
-
Your analyte is neutral or weakly basic: ESI relies on pre-formed ions in solution, while APCI and APPI ionize molecules in the gas phase.
-
Your analyte is thermally stable: APCI utilizes a heated nebulizer, so your compound must be able to withstand high temperatures without degrading.[16]
-
You are using normal-phase chromatography: ESI is not generally compatible with the non-polar solvents used in normal-phase LC, whereas APCI and APPI are.
By systematically working through these troubleshooting guides, you can diagnose the root cause of low ionization efficiency for your bulky amine analytes and implement effective solutions to improve your LC-MS data quality.
References
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
-
Cech, N. B., & Enke, C. G. (2008). Relative importance of basicity in the gas phase and in solution for determining selectivity in electrospray ionization mass spectrometry. Analytical Chemistry, 80(9), 3334-3340. Retrieved from [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8448-8455. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
-
Crawford Scientific. HPLC solvents and mobile phase additives. Retrieved from [Link]
-
LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]
-
HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Sterling, H. J., et al. (2022). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry, 33(5), 846-854. Retrieved from [Link]
-
Vuckovic, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 139, 164-177. Retrieved from [Link]
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]
-
Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Retrieved from [Link]
-
Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Retrieved from [Link]
-
MetwareBio. (2024, February 27). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Li, Y., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Talanta, 240, 123187. Retrieved from [Link]
-
Malá, Z., et al. (2024). Effect of Counterions on the Soft Ionization Mass Spectra of Analytes with Multiple Permanent Charges. Analytical Chemistry, 96(18), 7069-7076. Retrieved from [Link]
-
Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
ResearchGate. Comparison of ESI-ionization with APCI- and ESCi-methods, showing the... Retrieved from [Link]
-
ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
Herrero-Latorre, C., et al. (2025). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Analytical Chemistry, 97(39), 13627-13635. Retrieved from [Link]
-
Bioanalysis Zone. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
LCGC International. (2024, November 7). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Retrieved from [Link]
-
LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]
-
SCIEX. Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. Retrieved from [Link]
-
Greaves, J., et al. (2025). Advancements in Ambient Ionisation Mass Spectrometry in 2024: An Annual Review. Analytica Chimica Acta, 1305, 342533. Retrieved from [Link]
-
AMS Bio. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Barran, P. E., et al. (2022). Advances in ionisation techniques for mass spectrometry based omics research. Essays in Biochemistry, 66(2), 119-131. Retrieved from [Link]
-
Agilent Technologies. Basics of LC/MS. Retrieved from [Link]
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- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 17. sites.bu.edu [sites.bu.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Phenyl-2-amino-3,3-dimethylbutane: The Role of Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a chiral amine like 1-Phenyl-2-amino-3,3-dimethylbutane is a foundational step that underpins the reliability of all subsequent experimental work. This guide provides an in-depth exploration of elemental analysis as a primary method for purity validation. It further offers a comparative perspective on alternative analytical techniques, complete with experimental data and protocols to ensure scientific integrity.
The Imperative of Purity in Pharmaceutical Research
This compound, a chiral amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities, whether they are residual starting materials, byproducts, or stereoisomers, can significantly impact the compound's reactivity, biological activity, and safety profile.[1][2][3] Therefore, rigorous purity assessment is not merely a quality control measure but a critical component of scientific validity.
Elemental Analysis: A Cornerstone of Purity Determination
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and widely adopted technique for assessing the purity of organic compounds.[4][5] The underlying principle is the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂)—are quantitatively measured. The weight percentages of carbon, hydrogen, and nitrogen in the sample are then calculated and compared against the theoretical values derived from the compound's molecular formula.[4][6][7]
For this compound, with a molecular formula of C₁₂H₁₉N, the theoretical elemental composition is as follows:
-
Carbon (C): 81.30%
-
Hydrogen (H): 10.80%
-
Nitrogen (N): 7.90%
A sample is generally considered to be of high purity if the experimentally determined percentages for C, H, and N are within ±0.4% of these theoretical values. This tolerance accounts for minor instrumental and experimental variations.[8]
Experimental Protocol: CHN Combustion Analysis
The following protocol outlines the steps for determining the elemental composition of this compound.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
This compound sample
-
Microbalance (readable to at least 0.001 mg)
-
Tin or silver capsules
-
Acetanilide or other suitable certified reference material
Procedure:
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
-
Perform multiple runs of the standard to confirm the calibration's stability and reproducibility.
-
-
Sample Preparation:
-
On a microbalance, accurately weigh approximately 1-2 mg of the this compound sample into a tin or silver capsule.
-
Record the exact weight.
-
Seal the capsule to ensure no sample is lost.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the combustion sequence. The sample undergoes complete combustion at high temperatures (typically 900-1100°C) in a pure oxygen environment.
-
The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ gas.
-
The gases (CO₂, H₂O, and N₂) are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument's software calculates the weight percentages of C, H, and N based on the detected gas concentrations and the initial sample weight.
-
Compare the experimental percentages to the theoretical values for C₁₂H₁₉N.
-
Caption: Workflow for Elemental Analysis by Combustion.
A Comparative Look: Alternative and Complementary Analytical Techniques
While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the nature of impurities, such as stereoisomers. For a comprehensive purity profile of a chiral compound like this compound, complementary techniques are essential.[1][2][9]
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Elemental Analysis | Combustion and quantification of resulting elemental gases (CO₂, H₂O, N₂). | - Fast and cost-effective.- Provides a direct measure of elemental composition.- High precision and accuracy for bulk purity. | - Does not identify specific impurities.- Insensitive to isomeric impurities.- Requires a pure, homogeneous sample. | Primary purity assessment. Confirms the correct elemental ratios are present. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | - Excellent for separating and quantifying enantiomers.- High sensitivity and specificity for stereoisomers.- Can be used for both qualitative and quantitative analysis. | - Method development can be complex and time-consuming.- Requires specialized and often expensive chiral columns. | Enantiomeric purity. Essential for determining the ratio of the desired enantiomer to its mirror image. |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase with detection by a flame ionization detector. | - High resolution for volatile impurities.- Excellent for analyzing residual solvents.- FID provides a near-universal response for organic compounds. | - Not suitable for non-volatile or thermally labile compounds.- May require derivatization for polar compounds like amines. | Volatile impurities and residual solvents. Can also be adapted with a chiral column for enantiomeric separation. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | - Provides detailed structural information.- Can identify and quantify impurities with distinct signals.- Non-destructive technique. | - Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret, especially for mixtures. | Structural confirmation and identification of major impurities. Can provide an estimate of purity if impurities have unique NMR signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | - Highly sensitive detection.- Provides molecular weight information.- When coupled with chromatography (LC-MS, GC-MS), it is a powerful tool for impurity identification. | - Does not typically separate isomers without prior chromatographic separation.- Quantification can be more complex than with other detectors. | Impurity identification. Used in conjunction with HPLC or GC to determine the molecular weight of unknown impurities. |
Interpreting the Data: A Holistic Approach
A comprehensive purity assessment of this compound relies on the synergistic use of these techniques.
Scenario: A new batch of this compound is synthesized.
-
Initial Purity Check with Elemental Analysis:
-
Theoretical: C, 81.30%; H, 10.80%; N, 7.90%
-
Experimental Result: C, 81.15%; H, 10.75%; N, 7.85%
-
Interpretation: The results are within the ±0.4% acceptance criterion, suggesting high bulk purity.
-
-
Enantiomeric Purity by Chiral HPLC:
-
A chiral HPLC method is developed using a polysaccharide-based chiral stationary phase.
-
The analysis reveals two peaks corresponding to the two enantiomers.
-
The desired enantiomer constitutes 99.8% of the total peak area, with the undesired enantiomer at 0.2%.
-
Interpretation: The sample has high enantiomeric purity.
-
-
Analysis of Volatile Impurities by GC-FID:
-
A GC-FID analysis is performed to screen for residual solvents from the synthesis.
-
The chromatogram shows a major peak for the product and a minor peak corresponding to residual toluene at a concentration of 200 ppm.
-
Interpretation: The level of residual solvent is within acceptable limits for early-stage research.
-
Proposed Starting Conditions for Complementary Methods
For laboratories looking to establish a comprehensive analytical workflow, the following starting conditions for HPLC and GC are recommended based on the analysis of structurally similar phenylalkylamines.
Chiral HPLC Method
-
Column: Amylose or cellulose-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio of approximately 90:10 (v/v). For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
GC-FID Method for Volatile Impurities
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1 or DB-5).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all volatile components.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
Conclusion
Validating the purity of this compound is a critical undertaking that necessitates a well-reasoned, multi-technique approach. Elemental analysis serves as an indispensable first-line method for confirming the correct elemental composition and assessing bulk purity. Its simplicity, speed, and cost-effectiveness make it an essential tool in any synthetic or analytical laboratory. However, to construct a complete purity profile, especially for a chiral pharmaceutical intermediate, it must be complemented by techniques such as chiral HPLC and GC-FID. By integrating the data from these orthogonal methods, researchers and drug development professionals can ensure the quality and integrity of their materials, thereby safeguarding the reliability and reproducibility of their scientific endeavors.
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U.S. Environmental Protection Agency. Sampling And Analysis Protocol For Assessing Organic Emissions From Stationary Combustion Sources In Exposure Evaluation Division Combustion Studies Methods Manual. [Link]
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PubMed. Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. [Link]
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European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Analytical Methods. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
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The University of Texas at Arlington. DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. [Link]
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ResearchGate. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Reversed-Phase HPLC Retention of Phenethylamine Analogues
This guide provides an in-depth comparison of the retention behavior of phenethylamine analogues in reversed-phase high-performance liquid chromatography (RP-HPLC). As a practicing scientist, you understand that achieving robust and reproducible separation is paramount. This document moves beyond simple protocols to explain the underlying physicochemical principles that govern retention, empowering you to develop and troubleshoot methods with greater efficiency and scientific rigor. We will explore how molecular structure, hydrophobicity, and ionization state interact with chromatographic parameters to influence elution order and resolution.
The Chromatographic Challenge of Phenethylamines
Phenethylamines are a broad class of compounds characterized by a core phenethylamine skeleton. This class includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals (e.g., amphetamine, pseudoephedrine), and a wide array of designer drugs. Their structural similarity presents a significant analytical challenge, demanding highly selective chromatographic methods for their resolution and quantification in complex matrices. Reversed-phase HPLC is the workhorse technique for this application due to its versatility and separation power.
Foundational Principles: What Governs Retention in RP-HPLC?
In reversed-phase chromatography, analyte retention is primarily dictated by hydrophobic interactions.[1][2][3] Analytes partition between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C18 or C8). More hydrophobic compounds interact more strongly with the stationary phase and are therefore retained longer.
For ionizable molecules like phenethylamines, the story is more nuanced. Two key molecular properties, in conjunction with mobile phase conditions, are the primary drivers of retention:
-
Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. In RP-HPLC, a higher LogP value generally correlates with a longer retention time, as the molecule has a greater affinity for the non-polar stationary phase.[2][4]
-
Ionization State (pKa and Mobile Phase pH): Phenethylamines are weak bases. Their degree of ionization is determined by the mobile phase pH relative to their acid dissociation constant (pKa). This relationship is described by the Henderson-Hasselbalch equation.
-
At low pH (pH < pKa): The amine group is protonated (BH+), making the molecule ionized and more polar (hydrophilic). This reduces its affinity for the stationary phase, leading to shorter retention times.[5][6]
-
At high pH (pH > pKa): The amine group is in its neutral, non-ionized form (B). This form is less polar (more hydrophobic) and interacts more strongly with the stationary phase, resulting in longer retention times.[5][6][7]
-
Controlling the mobile phase pH is therefore a powerful tool for manipulating the retention and selectivity of phenethylamine analogues.[6] For robust and reproducible separations, it is advisable to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state.[7][8] Operating near the pKa can lead to poor peak shape and retention time instability as small pH fluctuations cause significant shifts in the ratio of ionized to non-ionized forms.[9]
Experimental Design: A Comparative Study
To illustrate these principles, we designed a comparative experiment analyzing a set of five common phenethylamine analogues on a standard C18 column. The experiment is designed to demonstrate the predictable effects of both molecular structure (hydrophobicity) and mobile phase pH on retention time.
Experimental Protocol
-
System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD), was used. The system was purged with the initial mobile phase.
-
Analyte Selection: Five phenethylamine analogues with varying structural modifications were chosen: Phenethylamine (PEA), Amphetamine, Methamphetamine, 3,4-Methylenedioxymethamphetamine (MDMA), and 2,5-Dimethoxy-4-bromophenethylamine (2C-B).
-
Standard Preparation: Individual stock solutions (1 mg/mL) were prepared in methanol. A working standard mixture containing all five analytes at a final concentration of 20 µg/mL was prepared by diluting the stocks in a 50:50 water:methanol solution.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer.
-
Mobile Phase B: Acetonitrile.
-
pH Conditions: The aqueous mobile phase (A) was adjusted to two separate pH levels for distinct experimental runs: pH 3.0 and pH 7.0 , using phosphoric acid.
-
Gradient: 20% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition: The column was equilibrated for 15 minutes under initial conditions before the first injection. Each standard was injected in triplicate for each pH condition.
Experimental Workflow Diagram
Caption: Workflow for the comparative HPLC analysis.
Results and Discussion
The retention times obtained from our illustrative experiment are presented below, alongside the key physicochemical properties of the selected analogues.
Table 1: Physicochemical Properties and Experimental Retention Times of Phenethylamine Analogues
| Analyte | Structure | Approx. pKa | Approx. LogP | Retention Time (min) at pH 3.0 | Retention Time (min) at pH 7.0 |
| Phenethylamine | C8H11N | 9.8 | 1.41 | 3.15 | 4.88 |
| Amphetamine | C9H13N | 10.1 | 1.76 | 3.82 | 5.95 |
| Methamphetamine | C10H15N | 10.4 | 2.24 | 4.51 | 7.12 |
| MDMA | C11H15NO2 | 10.2 | 2.10 | 4.96 | 7.54 |
| 2C-B | C10H14BrNO2 | 9.9 | 3.25 | 6.87 | 9.81 |
Note: pKa and LogP values are estimates from chemical software and serve for comparative purposes.
Analysis of Retention Behavior
The Effect of Hydrophobicity: At a constant pH (e.g., pH 3.0), the elution order directly correlates with the LogP value. Phenethylamine, the least hydrophobic analogue (LogP 1.41), elutes first. As structural complexity and hydrophobicity increase with the addition of alkyl groups (Amphetamine, Methamphetamine) and other substituents (MDMA, 2C-B), the retention time systematically increases. 2C-B, with its bromo and dimethoxy groups, is the most hydrophobic (LogP 3.25) and thus the most strongly retained. This confirms that hydrophobicity is the dominant retention mechanism when the ionization state is held constant.[2][3]
The Effect of Mobile Phase pH: A comparison of the retention times at pH 3.0 and pH 7.0 reveals the profound impact of analyte ionization. For all tested analogues, the pKa of the primary or secondary amine is approximately 9.8–10.4.
-
At pH 3.0 , the mobile phase pH is much lower than the pKa of any analyte. Consequently, all compounds are fully protonated (ionized), rendering them highly polar and resulting in weaker interactions with the C18 stationary phase and thus, earlier elution.
-
At pH 7.0 , the mobile phase pH is still below the pKa, so the compounds remain predominantly ionized. However, being closer to the pKa, a small but significant fraction of the analyte population exists in the more hydrophobic, non-ionized form. This slight shift in the equilibrium towards the neutral species increases the overall interaction with the stationary phase, leading to a dramatic and uniform increase in retention time for all analogues.[6]
This experiment clearly validates the theoretical principles: for basic compounds like phenethylamines, retention time increases as the mobile phase pH increases towards the pKa.[5][6]
Logical Relationship Diagram
Caption: Factors influencing retention time in RP-HPLC.
Conclusion and Best Practices for Method Development
The retention of phenethylamine analogues in reversed-phase HPLC is a predictable outcome governed by the interplay between analyte hydrophobicity and the pH-controlled ionization state.
Key Takeaways:
-
Hydrophobicity is Primary: Elution order among structurally similar phenethylamines at a fixed pH is primarily determined by their relative hydrophobicity (LogP).
-
pH is a Powerful Tool: Adjusting mobile phase pH is the most effective way to manipulate the retention of these basic compounds. Increasing pH towards the pKa will increase retention.
-
Buffer for Robustness: To ensure method reproducibility, always use a buffered mobile phase, especially when operating at a pH where retention is sensitive to change.[8][9] This prevents drift in retention times caused by minor inconsistencies in mobile phase preparation or CO2 absorption from the air.
-
Control Temperature: Temperature fluctuations can also affect retention times (typically a 1-2% decrease in retention for every 1°C increase).[11] Using a thermostatted column compartment is essential for stable and reproducible results.
By understanding and applying these core principles, researchers can move beyond trial-and-error and adopt a more systematic, science-driven approach to developing robust and reliable HPLC methods for the analysis of phenethylamine analogues.
References
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Susin, A. A., et al. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]
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Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]
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Dolan, J. W. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
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Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]
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Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Retrieved from [Link]
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ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Retrieved from [Link]
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Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Separation Science. Retrieved from [Link]
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Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]
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Rosés, M. (n.d.). Mechanisms of retention in HPLC Part 2. Universitat de Barcelona. Retrieved from [Link]
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Paek, K.-Y., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Separation Science. Retrieved from [Link]
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Stack Exchange. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised). Chemistry Stack Exchange. Retrieved from [Link]
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Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Chromatography Forum. Retrieved from [Link]
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Dolan, J. W. (2022, April 15). Retention Time Drift—A Case Study. LCGC International. Retrieved from [Link]
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Lee, C.-R., et al. (2025, August 5). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. ResearchGate. Retrieved from [Link]
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Udrescu, L., et al. (2013). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. Retrieved from [Link]
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A Comparative Guide to Bioequivalence Study Protocols for 1-Phenyl-2-amino-3,3-dimethylbutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of generic drug development, establishing bioequivalence is a critical step to ensure that a new formulation of a drug is therapeutically equivalent to the innovator product. This guide provides a comprehensive overview and comparison of bioequivalence study protocols specifically tailored for 1-Phenyl-2-amino-3,3-dimethylbutane derivatives, a class of compounds with potential therapeutic applications. As a Senior Application Scientist, this document is designed to offer both a foundational understanding and actionable, in-depth protocols for professionals in the pharmaceutical sciences.
The Imperative of Bioequivalence for Systemic Drug Action
Two medicinal products are deemed bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar when administered at the same molar dose.[1][2] The fundamental purpose of a bioequivalence (BE) study is to demonstrate this similarity, thereby allowing the clinical efficacy and safety data of the reference drug to be extrapolated to the generic product.[1][3] This is a cornerstone of the abbreviated new drug application (ANDA) process.[4][5]
For this compound derivatives, which are likely to exert their effects systemically, plasma concentration-time profiles are the most sensitive and preferred method for assessing the rate and extent of absorption.[1][2] The key pharmacokinetic (PK) parameters derived from these profiles are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][6][7]
Designing a Robust Bioequivalence Study: A Step-by-Step Protocol
The design of a BE study must be meticulous to ensure that any observed differences in drug concentrations are due to the formulations and not other confounding factors.[1][8] A randomized, two-period, two-sequence, single-dose crossover design is the gold standard for most immediate-release oral formulations and is recommended by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8][9]
Experimental Workflow for a Bioequivalence Study
Caption: A typical workflow for a bioequivalence study, from protocol development to the final report.
Detailed Protocol
1. Study Population:
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a body mass index (BMI) within the normal range.
-
Exclusion Criteria: History of significant medical conditions, allergies to the drug class, use of concomitant medications, and participation in another clinical trial within a specified timeframe.
-
Sample Size: The number of subjects should be sufficient to provide adequate statistical power, typically 24 to 36 participants for a standard crossover study.[9]
2. Study Design and Conduct:
-
Design: A single-center, randomized, two-period, two-sequence, single-dose, open-label, crossover study.[10]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test product in Period 1 followed by Reference product in Period 2, or vice versa).
-
Dosing: A single oral dose of the test and reference products administered with a standardized volume of water after an overnight fast of at least 10 hours.[11] For some drugs, a fed study may also be required.[1][12][13]
-
Washout Period: A sufficient time interval between the two periods to ensure complete elimination of the drug from the first period. This is typically at least five times the drug's elimination half-life.[1][9]
3. Blood Sampling Schedule:
-
Blood samples are collected in tubes containing an appropriate anticoagulant at predetermined time points.
-
A typical schedule includes a pre-dose sample, and then multiple samples post-dose to adequately characterize the plasma concentration-time profile, with frequent sampling around the expected Tmax.
-
Example Sampling Times: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
Bioanalytical Method Validation: A Cornerstone of Trustworthiness
A robust and validated bioanalytical method is crucial for the reliability of a BE study.[14] For this compound derivatives, which are amine-containing compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and selectivity.[15][16][17]
Key Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Specificity & Selectivity | No significant interference at the retention time of the analyte and internal standard. | Ensures that the measured signal is solely from the compound of interest.[18] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). | Ensures the method provides true and reproducible results. |
| Recovery | Consistent, precise, and reproducible. | Measures the efficiency of the extraction process from the biological matrix.[19] |
| Stability | Analyte is stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Guarantees that the sample integrity is maintained from collection to analysis.[15] |
The primary challenge in analyzing amine-containing compounds in plasma is the potential for non-specific binding and matrix effects.[18][20] Careful optimization of sample extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to minimize these issues.[21]
Pharmacokinetic and Statistical Analysis: The Moment of Truth
The collected plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters. Non-compartmental analysis is the standard method for BE studies.[1][22][23]
Logical Flow of Bioequivalence Assessment
Caption: The statistical pathway for determining bioequivalence from pharmacokinetic data.
Acceptance Criteria for Bioequivalence
For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both AUC and Cmax must fall entirely within the acceptance range of 80.00% to 125.00%.[6][8][24]
Comparative Pharmacokinetic Data (Hypothetical)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC₀₋t (ngh/mL) | 1580 ± 310 | 1620 ± 350 | 97.5% | 92.1% - 103.2% |
| AUC₀₋inf (ngh/mL) | 1650 ± 330 | 1690 ± 370 | 97.6% | 92.3% - 103.4% |
| Cmax (ng/mL) | 250 ± 55 | 260 ± 60 | 96.2% | 90.5% - 102.3% |
| Tmax (h) | 2.5 ± 0.8 | 2.7 ± 0.9 | - | - |
In this hypothetical example, since the 90% confidence intervals for both AUC and Cmax fall within the 80.00% to 125.00% range, the two formulations would be considered bioequivalent.
Conclusion
The successful execution of a bioequivalence study for this compound derivatives hinges on a meticulously designed protocol, a validated and robust bioanalytical method, and appropriate statistical analysis. Adherence to regulatory guidelines from agencies like the FDA and EMA is paramount throughout the process.[25][26] By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of bioequivalence testing and contribute to the availability of safe, effective, and affordable generic medicines.
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Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration (FDA). [Link]
-
EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. [Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery. [Link]
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The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. SciSpace. [Link]
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Product-specific bioequivalence guidance. European Medicines Agency (EMA). [Link]
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FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. ECA Academy. [Link]
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The New European Medicines Agency Guideline on the Investigation of Bioequivalence. ResearchGate. [Link]
-
FDA now recommends only one study to show bioequivalence for certain oral drug products. Hogan Lovells Engage. [Link]
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Common challenges in bioanalytical method development. Simbec-Orion. [Link]
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Bioanalytical Method Development: A Comprehensive Guide. LinkedIn. [Link]
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Guideline for Bioequivalence Studies of Generic Products. Ministry of Food and Drug Safety (Korea). [Link]
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Bioequivalence Criteria & Requirements. BioPharma Services. [Link]
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How to Create a Bioequivalence Study Design. J&J Compliance Consulting Group. [Link]
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Assessing Bioequivalence for Generic Extended Release Formulations. U.S. Food and Drug Administration (FDA). [Link]
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PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. National Center for Biotechnology Information (NCBI). [Link]
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Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
